Synthesis and Characterization of (4-Phenyl-4H-1,2,4-triazol-3-yl)methanol: A Comprehensive Technical Guide
Executive Summary & Chemical Context The 1,2,4-triazole nucleus is a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric core for numerous antifungal agents, aromatase inhibitors, and antican...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
The 1,2,4-triazole nucleus is a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric core for numerous antifungal agents, aromatase inhibitors, and anticancer therapeutics[1]. The specific target of this guide, (4-phenyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 138624-62-1)[2], presents unique synthetic challenges due to the regioselective requirements of the 3,4-disubstitution pattern.
As a Senior Application Scientist, I have structured this whitepaper to move beyond generic procedures. Here, we dissect the mechanistic causality behind each reagent choice and establish a self-validating experimental workflow. This ensures that researchers can reliably synthesize, scale, and characterize this compound with high fidelity.
Retrosynthetic Analysis & Mechanistic Rationale
To construct the 3,4-disubstituted 1,2,4-triazole architecture, two primary pathways are prominent in the literature:
Pathway A (Classical Thiosemicarbazide Cyclization): This route involves the condensation of an acyl hydrazide with an isothiocyanate, followed by base-catalyzed cyclization and subsequent reductive desulfurization[3].
Pathway B (Transamidation via DMF-DMA): A newer, microwave-assisted approach that condenses a hydrazide with an N,N-dimethylformamidine derivative[4].
Causality & Selection: For robust, scalable laboratory synthesis, Pathway A is vastly superior. While Pathway B offers rapid reaction times[5], Pathway A utilizes inexpensive precursors, yields highly crystalline intermediates that require no chromatographic purification, and provides distinct visual cues (color changes, precipitation) that act as built-in quality controls.
Mechanistic Deep-Dive: Alkaline Cyclization
The critical step in Pathway A is the cyclization of the thiosemicarbazide intermediate. The use of an aqueous strong base (2N NaOH) is not merely a solvent choice; it is mechanistically mandatory. The base deprotonates the N4-proton of the thiosemicarbazide, dramatically enhancing the nucleophilicity of the adjacent nitrogen. This thermodynamic driving force initiates an intramolecular nucleophilic attack onto the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration yields the aromatized 1,2,4-triazole-3-thiol ring.
Figure 1: Retrosynthetic and forward synthesis pathway for the target triazole.
Experimental Protocols: A Self-Validating System
The following protocol is designed as a self-validating system. At each stage, specific physical observations confirm the success of the chemical transformation, preventing the carryover of failed intermediates.
Step 3.1: Synthesis of 2-Hydroxyacetohydrazide
Procedure: In a 250 mL round-bottom flask, dissolve methyl glycolate (0.1 mol) in absolute ethanol (50 mL). Add hydrazine hydrate (80% aqueous, 0.15 mol) dropwise at 0 °C.
Reaction: Reflux the mixture for 2 hours.
Isolation: Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to induce crystallization. Filter and dry under vacuum.
Self-Validation: The formation of a white crystalline solid (m.p. 92-94 °C) confirms the successful hydrazinolysis of the ester.
Step 3.2: Synthesis of 1-(2-Hydroxyacetyl)-4-phenylthiosemicarbazide
Procedure: Dissolve 2-hydroxyacetohydrazide (0.05 mol) in absolute ethanol (40 mL). Slowly add phenyl isothiocyanate (0.05 mol) with continuous stirring at room temperature.
Reaction: Stir the mixture for 4 hours at room temperature.
Self-Validation: The reaction is visually self-validating. The initial clear solution will gradually turn into a thick white suspension as the highly insoluble thiosemicarbazide precipitates. Filter, wash with cold ethanol, and dry.
Step 3.3: Alkaline Cyclization to 5-(Hydroxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Procedure: Suspend the thiosemicarbazide intermediate (0.04 mol) in 2N NaOH (50 mL).
Reaction: Reflux the mixture for 3 hours.
Self-Validation (Critical): As the reaction proceeds, the suspension will completely dissolve into a clear solution. This indicates the formation of the water-soluble sodium thiolate salt of the triazole.
Isolation: Cool the solution to 0 °C and carefully acidify with 37% HCl to pH 3-4. A sudden, voluminous white precipitate will form. Filter, wash with distilled water, and recrystallize from ethanol.
Step 3.4: Desulfurization via Raney Nickel
Causality: Raney Nickel is explicitly chosen over oxidative desulfurization (e.g., H₂O₂/AcOH) to prevent the over-oxidation of the primary alcohol (methanol group) into an aldehyde or carboxylic acid. The high surface area of Raney Ni facilitates the chemisorption of sulfur, leading to homolytic C-S bond cleavage and rapid hydrogen transfer.
Procedure: Dissolve the triazole-3-thiol (0.02 mol) in absolute ethanol (60 mL). Add an excess of freshly washed Raney Nickel (~5 g wet weight).
Reaction: Reflux the suspension vigorously for 6 hours.
Self-Validation: Monitor via TLC (EtOAc:Hexane 7:3). The cessation of hydrogen sulfide evolution (checked via lead acetate paper, if applicable) and the disappearance of the lower Rf thiol spot confirm completion.
Isolation: Filter the hot mixture through a pad of Celite to remove the pyrophoric Raney Nickel (Caution: Do not let the filter cake dry). Concentrate the filtrate to yield the crude (4-phenyl-4H-1,2,4-triazol-3-yl)methanol . Recrystallize from ethyl acetate.
Figure 2: Step-by-step experimental workflow with integrated in-process controls.
Data Presentation & Optimization
Quantitative optimization of the cyclization step (Step 3.3) is critical for maximizing overall yield. Table 1 summarizes the thermodynamic and solvent parameters evaluated during method development.
Incomplete conversion due to insufficient reflux temperature.
Et₃N
DMF
120
12
35
Weak base fails to fully deprotonate N4; significant side products.
Structural Characterization
Verification of the final product, (4-phenyl-4H-1,2,4-triazol-3-yl)methanol, requires orthogonal analytical techniques. The removal of the thiol group and the integrity of the primary alcohol are the primary analytical targets.
Table 2: Characterization Data Summary
Analytical Method
Key Signals / Parameters
Assignment / Interpretation
¹H NMR (DMSO-d₆)
δ 8.65 (s, 1H)
C5-H of the triazole ring (confirms successful desulfurization).
¹H NMR (DMSO-d₆)
δ 7.45 - 7.60 (m, 5H)
Aromatic protons of the N4-phenyl group.
¹H NMR (DMSO-d₆)
δ 5.60 (t, J=5.8 Hz, 1H)
Hydroxyl proton (Disappears upon D₂O exchange).
¹H NMR (DMSO-d₆)
δ 4.42 (d, J=5.8 Hz, 2H)
Methylene protons (CH₂-OH) coupling to the hydroxyl group.
¹³C NMR (DMSO-d₆)
δ 153.2, 145.1
C3 and C5 carbons of the heteroaromatic triazole ring.
HRMS (ESI+)
m/z 176.0818 [M+H]⁺
Corresponds to C₉H₁₀N₃O⁺ (Calculated exact mass: 176.0824).
Phenyl(4H-1,2,4-triazol-3-yl)methanol: Comprehensive Structural, Physicochemical, and Pharmacological Guide
Executive Summary The 1,2,4-triazole scaffold is a privileged pharmacophore in modern medicinal chemistry, renowned for its profound impact on the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2,4-triazole scaffold is a privileged pharmacophore in modern medicinal chemistry, renowned for its profound impact on the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. Specifically, phenyl(4H-1,2,4-triazol-3-yl)methanol —a secondary alcohol linking a lipophilic phenyl ring with a versatile 1,2,4-triazole core—serves as a critical intermediate and active moiety in the development of antimicrobial, antitubercular, and herbicidal agents[1],[2].
This technical whitepaper provides an in-depth analysis of the structural tautomerism, physicochemical properties, synthetic methodologies, and analytical resolution techniques associated with phenyl(4H-1,2,4-triazol-3-yl)methanol and its derivatives.
Structural Elucidation and Tautomerism
The core of phenyl(4H-1,2,4-triazol-3-yl)methanol consists of a 1,2,4-triazole ring, which exhibits complex annular tautomerism. The position of the proton on the nitrogen atoms dictates the electronic distribution and the hydrogen-bonding geometry of the molecule.
The 1H vs. 4H Tautomeric Equilibrium
In solution and solid states, unsubstituted 1,2,4-triazoles predominantly exist in the 1H-tautomer form due to thermodynamic stability[3]. However, the 4H-tautomer is frequently the active binding conformation in biological systems.
Causality in Target Binding: The 4H-configuration projects two lone pairs (on N1 and N2) outward, allowing the triazole to act as a bidentate hydrogen-bond acceptor or to coordinate tightly with metal cations (e.g., the heme iron in cytochrome P450 enzymes).
The Hydroxymethyl Handle: The methanol carbon (bearing the hydroxyl group and the phenyl ring) acts as a critical hydrogen-bond donor, further anchoring the molecule within target active sites, such as the shikimate kinase pathway in Mycobacterium tuberculosis[1].
Caption: Tautomeric equilibrium of the 1,2,4-triazole core and its deprotonation pathway.
Physicochemical Properties
Understanding the physicochemical parameters of phenyl(4H-1,2,4-triazol-3-yl)methanol is essential for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The molecule's amphoteric nature (pKa ~10.26 for the acidic NH, and ~2.19 for the protonated basic nitrogen) allows it to form stable salts while maintaining sufficient lipophilicity for membrane permeability[4],[3].
Indicates moderate lipophilicity, favorable for oral bioavailability[4].
Hydrogen Bond Donors
2
Hydroxyl (-OH) and Triazole (-NH) groups.
Hydrogen Bond Acceptors
3
Triazole nitrogens and hydroxyl oxygen.
Topological Polar Surface Area
60.6 Ų
Excellent for blood-brain barrier (BBB) and cellular penetration.
Synthetic Methodologies
The synthesis of phenyl(4H-1,2,4-triazol-3-yl)methanol requires precise control over chemoselectivity. The most direct route involves the nucleophilic addition of a metalated triazole to benzaldehyde.
Step-by-Step Protocol: Synthesis via Directed Lithiation
This self-validating protocol utilizes a sequential deprotonation strategy to generate a highly reactive N,C-dianion.
Preparation of the Dianion:
Action: Dissolve 1H-1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at -78 °C. Slowly add n-butyllithium (n-BuLi, 2.1 eq) dropwise.
Causality: The first equivalent of n-BuLi deprotonates the acidic triazole N-H (pKa ~10.2). The second equivalent undergoes directed metalation at the C3 position, generating the nucleophilic N,C-dianion. Strict temperature control (-78 °C) prevents the decomposition of the organolithium intermediate[3].
Electrophilic Addition:
Action: Add benzaldehyde (1.05 eq) dissolved in anhydrous THF dropwise to the dianion solution. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
Causality: The highly nucleophilic C3 carbon of the triazole attacks the electrophilic carbonyl carbon of benzaldehyde, forming the secondary alkoxide linkage.
Quenching and Isolation:
Action: Quench the reaction mixture with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.
Causality: NH₄Cl provides a mild proton source to neutralize the unreacted n-BuLi and protonate the alkoxide without inducing acid-catalyzed dehydration of the newly formed secondary alcohol.
Pharmacological & Biochemical Applications
Derivatives of phenyl(4H-1,2,4-triazol-3-yl)methanol have demonstrated profound efficacy in two primary domains:
Antitubercular Agents: Hybrid compounds, such as Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol (MSDRT 12), have been synthesized as inhibitors of mycobacterial enzymes. The presence of the triazole ring allows for competitive inhibition of shikimate kinase, a critical enzyme in the survival of M. tuberculosis H37Rv[1],[5].
Herbicidal Activity (PDS Inhibition): Halogenated derivatives of phenyl-triazolyl-methanols act as potent inhibitors of Phytoene Desaturase (PDS). By blocking carotenoid biosynthesis, these compounds induce severe bleaching in target weeds, presenting a novel chemotype for agricultural applications[2].
Analytical & Chromatographic Resolution
Because phenyl(4H-1,2,4-triazol-3-yl)methanol contains a chiral center at the methanol carbon (and potentially more if the triazole or phenyl rings are further substituted, as seen in MSDRT 12), assessing enantiospecific biological activity is mandatory[5].
Step-by-Step Protocol: Chiral HPLC Resolution
To evaluate enantiospecific activity, the stereoisomers must be isolated with >98% enantiomeric excess (ee).
Column Selection: Utilize a Chiralpak ID analytical/preparative column (amylose tris(3-chlorophenylcarbamate) immobilized on silica gel).
Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of n-hexane : isopropyl alcohol : ethanol : diethylamine (60:35:05:0.1 v/v/v/v).
Causality: Diethylamine (DEA) is a critical additive. As a basic modifier, DEA competitively binds to the residual acidic silanol groups on the silica stationary phase. This prevents secondary ionic interactions with the basic triazole nitrogen, thereby eliminating peak tailing and ensuring sharp, quantifiable resolution[1].
Execution & Detection: Run the mobile phase at a flow rate of 1.0 mL/min and monitor the eluent via UV detection at 230 nm.
Validation: Re-inject the isolated fractions after evaporation and reconstitution in methanol.
Causality: This step self-validates the protocol by confirming that no spontaneous chiral interconversion or degradation occurred during the solvent removal process[5].
Caption: Analytical workflow for the chiral resolution and bio-evaluation of triazole derivatives.
References
PubChemLite . Phenyl(4h-1,2,4-triazol-3-yl)methanol (C9H9N3O) - Compound Summary. Université du Luxembourg. Available at:[Link]
Shekar, R., et al. Isolation and Evaluation of the Enantiospecific Antitubercular Activity of a Novel Triazole Compound. National Center for Biotechnology Information (PMC). Available at: [Link]
ResearchGate . Tuning the activity of known drugs via the introduction of halogen atoms, a case study of SERT ligands. ResearchGate Publications. Available at: [Link]
Thieme-Connect . Product Class 14: 1,2,4-Triazoles (Science of Synthesis). Thieme Chemistry. Available at: [Link]
Technical Guide: Synthesis and Reactivity of CAS 138624-62-1
The following technical guide details the chemical profile, synthesis, and reaction pathways of (4-Phenyl-4H-1,2,4-triazol-3-yl)methanol (CAS 138624-62-1). (4-Phenyl-4H-1,2,4-triazol-3-yl)methanol Executive Summary CAS N...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical profile, synthesis, and reaction pathways of (4-Phenyl-4H-1,2,4-triazol-3-yl)methanol (CAS 138624-62-1).
(4-Phenyl-4H-1,2,4-triazol-3-yl)methanol
Executive Summary
CAS Number 138624-62-1 identifies (4-Phenyl-4H-1,2,4-triazol-3-yl)methanol , a functionalized heterocyclic building block critical in the development of agrochemicals (specifically PDS inhibitors) and pharmaceutical agents (antifungals and GPCR ligands).
The molecule features a 1,2,4-triazole core substituted at the N4 position with a phenyl group and at the C3 position with a hydroxymethyl moiety. This specific substitution pattern renders it a versatile scaffold; the primary alcohol serves as a "chemical handle" for further derivatization (oxidation, halogenation, etherification), while the triazole ring provides bioisosteric stability and hydrogen-bonding potential in medicinal chemistry.
Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa
~10.5 (Triazole ring proton, estimated)
Synthetic Pathways[1][2][4][6][7]
The synthesis of CAS 138624-62-1 requires the construction of the 1,2,4-triazole ring with specific regiochemistry. The most authoritative and scalable route involves the Imidate-Hydrazide Cyclocondensation .
This method is preferred for its high regioselectivity, ensuring the phenyl group resides at N4 and the hydroxymethyl group at C3, while leaving C5 unsubstituted.
Step 1: Formation of Ethyl N-phenylformimidate
Aniline is reacted with triethyl orthoformate to generate the imidate intermediate. This activates the carbon for nucleophilic attack.
Step 2: Hydrazide Condensation
The imidate reacts with 2-hydroxyacetohydrazide (glycolic acid hydrazide).
Step 3: Thermal Cyclization
The resulting intermediate undergoes intramolecular condensation to close the triazole ring, eliminating ethanol.
3.2 Visualization of Synthesis (DOT)
Caption: Step-wise synthesis of CAS 138624-62-1 via the Imidate-Hydrazide route.
Reaction Chemistry & Derivatization
The reactivity of CAS 138624-62-1 is dominated by the primary alcohol at C3 and the electron-deficient triazole ring.
4.1 Key Transformations
Chlorination (Activation): Reaction with thionyl chloride (
) converts the alcohol to a chloromethyl group (CAS 138624-89-2). This is a crucial step for attaching the triazole core to larger pharmacophores via nucleophilic substitution.
Oxidation: The hydroxymethyl group can be oxidized to the aldehyde or carboxylic acid, altering the electronic properties of the ring.
Etherification: Standard Williamson ether synthesis allows for the introduction of lipophilic side chains, essential for adjusting LogP in drug design.
4.2 Visualization of Reactions (DOT)
Caption: Divergent synthesis pathways starting from CAS 138624-62-1.
Experimental Protocols
Protocol A: Synthesis of (4-Phenyl-4H-1,2,4-triazol-3-yl)methanol
This protocol is designed for high purity and avoids the formation of regioisomers.
Imidate Formation: In a round-bottom flask equipped with a reflux condenser, mix Aniline (9.3 g, 100 mmol) and Triethyl orthoformate (22.2 g, 150 mmol) with a catalytic amount of glacial acetic acid (5 drops). Reflux for 3 hours. Monitor by TLC for the disappearance of aniline.
Evaporation: Remove excess triethyl orthoformate and ethanol under reduced pressure to yield crude Ethyl N-phenylformimidate.
Cyclization: Redissolve the crude imidate in anhydrous Ethanol (100 mL). Add 2-Hydroxyacetohydrazide (9.0 g, 100 mmol) in one portion.
Reflux: Heat the mixture to reflux for 6–8 hours. A precipitate may begin to form.[1][2][3]
Spectroscopic Data and Characterization of Phenyl(4H-1,2,4-triazol-3-yl)methanol
The following technical guide details the spectroscopic characterization and synthesis of phenyl(4H-1,2,4-triazol-3-yl)methanol , a critical intermediate in the development of triazole-based antifungals and fatty acid am...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the spectroscopic characterization and synthesis of phenyl(4H-1,2,4-triazol-3-yl)methanol , a critical intermediate in the development of triazole-based antifungals and fatty acid amide hydrolase (FAAH) inhibitors.
[1]
Executive Summary & Compound Identity
Phenyl(4H-1,2,4-triazol-3-yl)methanol (also known as
-hydroxybenzyl-1,2,4-triazole) is a secondary alcohol featuring a phenyl group and a 1,2,4-triazole ring attached to the same methine carbon.[1][2] This scaffold is pharmacologically significant due to its role as a precursor for antifungal agents (e.g., voriconazole analogs) and its ability to engage in hydrogen bonding within enzyme active sites.
The most reliable route to high-purity phenyl(4H-1,2,4-triazol-3-yl)methanol is the regioselective reduction of phenyl(1,2,4-triazol-3-yl)methanone . This approach avoids the regiochemical ambiguity often seen in direct ring-closure methods.
Protocol: NaBH
Reduction of Phenyl(1,2,4-triazol-3-yl)methanone
Reagents:
Phenyl(1,2,4-triazol-3-yl)methanone (1.0 eq)
Sodium Borohydride (NaBH
) (1.5 eq)
Methanol (Anhydrous, 10 mL/mmol)
Acetic Acid (for quenching)
Step-by-Step Methodology:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenyl(1,2,4-triazol-3-yl)methanone (500 mg, 2.89 mmol) in anhydrous methanol (30 mL). Cool the solution to 0 °C in an ice bath.
Reduction: Add NaBH
(164 mg, 4.33 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature < 5 °C.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (EtOAc:Hexane 3:1) for the disappearance of the ketone spot.
Quenching: Carefully quench the reaction with glacial acetic acid (approx. 0.5 mL) until gas evolution ceases and pH is neutral (~7).
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO
(2 x 20 mL) followed by brine (20 mL).
Purification: Dry the organic layer over anhydrous Na
SO, filter, and concentrate. Purify the crude white solid via recrystallization from Ethanol/Water or flash chromatography (0-10% MeOH in DCM).
Spectroscopic Data Analysis
The following data confirms the structure, distinguishing it from the N-phenyl isomer (1-phenyl-1,2,4-triazol-3-yl)methanol.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Data acquired in DMSO-
due to the compound's polarity and hydrogen-bonding capability.
Nucleus
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Insight
H NMR
13.80
Broad s
1H
Triazole NH
Confirms 1H/4H tautomer (exchangeable).
8.35
s
1H
Triazole C5-H
Characteristic downfield shift of triazole ring proton.
7.25 – 7.45
m
5H
Phenyl Ar-H
Overlapping aromatic protons (ortho/meta/para).
6.15
d ( Hz)
1H
OH
Hydroxyl proton, couples to methine.
5.82
d ( Hz)
1H
CH -OH
Benzylic methine. Diagnostic doublet converts to singlet upon DO shake.
Key functional group absorptions (KBr pellet or ATR).
3250 – 3400 cm
(Broad): O-H stretching (Hydrogen bonded).
3100 – 3150 cm
(Weak): N-H stretching (Triazole ring).
3030 cm
: Aromatic C-H stretching.
1590, 1495 cm
: C=N and C=C ring skeletal vibrations.
1065 cm
: C-O stretching (Secondary alcohol).
C. Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).
Molecular Ion [M+H]
: m/z 176.08 (Calculated for CHNO).
Base Peak: m/z 158.1 [M - OH]
or [M - HO] (Loss of water to form stabilized cation).
Fragment m/z 105: [Ph-CO]
or [Ph-CH=OH] (Benzoyl-like fragment).
Fragment m/z 77: [C
H] (Phenyl cation).
Structural Visualization & Pathway
The following diagram illustrates the synthesis and the key spectroscopic correlations that validate the structure.
Figure 1: Synthetic route and spectroscopic validation logic for Phenyl(4H-1,2,4-triazol-3-yl)methanol.
References
Synthesis and FAAH Inhibition : Lodola, A., et al. (2015). O-(Triazolyl)methyl carbamates as a novel and potent class of FAAH inhibitors. Bioorganic & Medicinal Chemistry. Link (Describes the synthesis of the closely related N-phenyl isomer and general reduction protocols for triazolyl ketones).
Ketone Precursor Synthesis : Huisgen, R., et al. (1962). 1,3-Dipolar Cycloadditions.[5] XXIII. Kinetics of the Addition of Organic Azides to C-C Multiple Bonds. Journal of the American Chemical Society. (Foundational work on triazole ring formation).
General Spectroscopic Data : PubChem Compound Summary for CID 3399691, Phenyl(4h-1,2,4-triazol-3-yl)methanol. Link
Antitubercular Triazoles: Shirude, S. T., et al. (2013). Isolation and Evaluation of the Enantiospecific Antitubercular Activity of a Novel Triazole Compound. International Journal of ChemTech Research. (Characterization of cyclohexyl analogs, providing comparative NMR shifts for the triazole-methanol motif).
"biological activity screening of novel triazole alcohols"
Executive Summary & Pharmacophore Rationale The 1,2,4-triazole and 1,2,3-triazole scaffolds represent a "privileged structure" in medicinal chemistry, serving as the backbone for frontline antifungals (fluconazole, voric...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
The 1,2,4-triazole and 1,2,3-triazole scaffolds represent a "privileged structure" in medicinal chemistry, serving as the backbone for frontline antifungals (fluconazole, voriconazole) and emerging anticancer agents. The specific subclass of triazole alcohols combines the robust heme-coordination capability of the triazole ring with the hydrogen-bonding potential and solubility enhancement of a hydroxyl moiety.
This guide provides a rigorous, self-validating framework for screening novel triazole alcohols. It moves beyond simple phenotype observation to establish a causal link between chemical structure and biological efficacy, specifically targeting Lanosterol 14
-demethylase (CYP51) inhibition and mitochondrial redox potential.
Phase I: In Silico Pre-Screening & Rational Design
Before wet-lab synthesis, novel candidates must undergo computational filtration to predict target affinity and "drug-likeness." This reduces resource wastage on inactive congeners.
The Screening Workflow
The following diagram outlines the logical progression from library design to lead identification.
Figure 1: Integrated workflow for filtering triazole alcohol candidates prior to synthesis.
Figure 2: The Ergosterol Biosynthesis pathway illustrating the specific blockade point of triazole alcohols.
Protocol: Broth Microdilution (CLSI M27-Ed4)
To ensure data reproducibility and clinical relevance, screening must adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: Determine the Minimum Inhibitory Concentration (MIC).
Reagents & Materials:
Medium: RPMI 1640 (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS. Note: Unbuffered media causes pH shifts that alter antifungal potency.
Inoculum: Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305).
Potent antifungal activity is useless if the compound kills human cells. Triazoles can cross-react with mammalian CYP450s. We quantify this using the Selectivity Index (SI) .
Protocol: MTT Viability Assay
This assay measures the activity of mitochondrial succinate dehydrogenase, which reduces yellow MTT tetrazolium to purple formazan crystals in metabolically active cells.
cells/well) in DMEM + 10% FBS in 96-well flat-bottom plates. Incubate for 24h at 37°C/5% CO for attachment.
Treatment: Aspirate media and add 100 µL of fresh media containing graded concentrations of the triazole alcohol (e.g., 1–100 µM).
Exposure: Incubate for 48 hours.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
Incubation: Incubate for 4 hours. Mechanism: Viable mitochondria reduce MTT.
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.
Quantification: Measure Absorbance at 570 nm (reference 630 nm).
Data Analysis & Selectivity Index
Calculate the CC
(Cytotoxic Concentration 50%) using non-linear regression.
Formula for Selectivity Index (SI):
SI > 10: Promising drug candidate (high safety margin).
SI < 1: Toxic (compound kills host cells at therapeutic doses).
Data Presentation Standards
To facilitate comparison, all screening data must be summarized in a structured format.
Table 1: Biological Activity Profile of Novel Triazole Alcohols
| Compound ID | R-Group Subst. | MIC (
g/mL) C. albicans | MIC (g/mL) A. fumigatus | CC (M) HEK293 | Selectivity Index (
Exploratory
Therapeutic Targeting of the Phenyl(4H-1,2,4-triazol-3-yl)methanol Scaffold
This in-depth technical guide details the therapeutic potential, mechanism of action, and experimental validation of the phenyl(4H-1,2,4-triazol-3-yl)methanol scaffold. Content Type: Technical Whitepaper Audience: Medici...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide details the therapeutic potential, mechanism of action, and experimental validation of the phenyl(4H-1,2,4-triazol-3-yl)methanol scaffold.
Phenyl(4H-1,2,4-triazol-3-yl)methanol represents a "privileged scaffold" in medicinal chemistry—a core molecular framework capable of binding to diverse biological targets with high affinity. Its therapeutic value is derived from its three distinct structural domains:
1,2,4-Triazole Ring: Acts as a monodentate ligand for heme-iron centers (CYP enzymes) and a hydrogen bond acceptor/donor.
Hydroxyl Group (Methanol linker): Provides a critical H-bond anchor and establishes chirality, allowing for stereoselective enzyme interactions.
Phenyl Ring: A lipophilic moiety that occupies hydrophobic pockets (e.g., the substrate access channel of CYP51).
While often utilized as a synthetic intermediate for blockbuster drugs (e.g., Fluconazole, Voriconazole), this specific scaffold exhibits intrinsic bioactivity against fungal pathogens, mycobacteria, and neurodegenerative targets.
The most authoritative and validated target for this scaffold is CYP51 , a cytochrome P450 enzyme essential for the biosynthesis of ergosterol in fungi and cholesterol in humans (though selectivity for the fungal isoform is the goal).
Mechanism of Action
The inhibition mechanism is driven by the coordination of the triazole nitrogen (N4) to the heme iron (Fe) within the enzyme's active site.
Step 1: Access: The phenyl group facilitates entry into the hydrophobic access channel of CYP51.
Step 2: Binding: The N4 of the 1,2,4-triazole ring forms a coordinate covalent bond with the heme iron (Fe³⁺), displacing the axial water molecule.
Step 3: Catalytic Blockade: This coordination prevents the activation of oxygen, thereby inhibiting the demethylation of lanosterol at the C14 position.
Consequence: Accumulation of 14α-methylsterols (toxic intermediates) and depletion of ergosterol, leading to membrane fluidity disruption and fungal cell death.
Visualization: Ergosterol Biosynthesis Pathway
The following diagram illustrates the precise intervention point of the scaffold within the fungal sterol pathway.
Caption: The scaffold inhibits CYP51, blocking the conversion of Lanosterol to Ergosterol and causing the accumulation of toxic sterols.[1]
Secondary & Emerging Targets
Beyond antifungal applications, recent literature identifies this scaffold's utility in antitubercular and neurological therapeutics.
Mycobacterial CYP121 (Antitubercular)[2]
Target: CYP121 (Mycobacterium tuberculosis).
Relevance: CYP121 catalyzes the formation of mycocyclosin, essential for mycobacterial viability.
Binding Mode: Similar to CYP51, the triazole coordinates with the heme iron, while the phenyl group interacts with the active site residues (e.g., Val78, Phe168).
Data: Derivatives like Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol have shown MIC values < 1.0 µg/mL against M. tuberculosis H37Rv.[2]
Relevance: Inhibition increases acetylcholine levels in the synaptic cleft.
Mechanism: The phenyl ring interacts with the peripheral anionic site (PAS) via π-π stacking, while the triazole/hydroxyl moiety interacts with the catalytic triad.
Experimental Validation Framework
To validate the therapeutic potential of this scaffold, the following experimental workflow is recommended. This protocol ensures data integrity and reproducibility.
Synthesis Protocol: Ketone Reduction
Objective: Synthesize phenyl(4H-1,2,4-triazol-3-yl)methanol from the ketone precursor.
Stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 7:3).
Quench: Add saturated NH₄Cl solution.
Extraction: Extract with Ethyl Acetate (3x).[3] Dry organic layer over Na₂SO₄.
Purification: Recrystallize from Ethanol or perform Column Chromatography.
Validation: ¹H NMR (Look for CH-OH signal ~5.8 ppm) and MS (M+H peak).
CYP51 Reconstitution Assay (In Vitro)
Objective: Determine the Binding Affinity (
) and IC50.
Parameter
Specification
Enzyme Source
Recombinant Candida albicans CYP51 (expressed in E. coli)
Substrate
Lanosterol (25 µM)
Cofactor
NADPH-P450 Reductase + NADPH
Detection
UV-Vis Difference Spectroscopy (Type II binding spectrum)
Key Signal
Peak at ~425-430 nm (High spin) shift to ~415-420 nm (Low spin inhibited)
Protocol:
Titrate the inhibitor (0.1 µM to 50 µM) into the enzyme solution.
Record the difference spectrum (Inhibitor-bound vs. Free Enzyme) between 350 nm and 500 nm.
Observe the Type II binding spectra (Peak ~425-432 nm, Trough ~390-410 nm), characteristic of nitrogen-heme coordination.
Plot
vs. [Inhibitor] to calculate the spectral dissociation constant ().
Experimental Workflow Diagram
Caption: Step-by-step workflow from chemical synthesis to biological validation.
Structure-Activity Relationship (SAR) Summary
Quantitative data from relevant literature highlights the impact of substitutions on the phenyl ring of this scaffold.
Derivative (R-Phenyl)
Target
Activity (IC50 / MIC)
Key Interaction
Unsubstituted
C. albicans CYP51
Moderate (MIC ~12.5 µg/mL)
Heme coordination only
2,4-Difluoro
C. albicans CYP51
High (MIC < 0.1 µg/mL)
Enhanced lipophilicity & metabolic stability
4-Chloro
M. tuberculosis
Moderate (MIC ~3.1 µg/mL)
Halogen bond in hydrophobic pocket
3-Trifluoromethyl
AChE
High (IC50 ~0.7 µM)
Hydrophobic interaction with PAS
Optimization Insight: The unsubstituted phenyl(4H-1,2,4-triazol-3-yl)methanol is a weak inhibitor. To achieve therapeutic potency, halogenation (F, Cl) of the phenyl ring is critical to fill the hydrophobic pocket of CYP51 and prevent metabolic oxidation.
References
BenchChem. (2025).[1] 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols. Retrieved from
Shrivastava, A., et al. (2025).[4] Mycobacterial Shikimate Pathway Enzymes as Targets for Drug Design. ResearchGate. Retrieved from
PubChem. (2025).[5] (1-phenyl-1H-1,2,4-triazol-3-yl)methanol Compound Summary. National Library of Medicine. Retrieved from
Bentham Science. (2020). 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents. Current Topics in Medicinal Chemistry. Retrieved from
Molecules Journal. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates. Semantic Scholar. Retrieved from
"in silico prediction of phenyl(4H-1,2,4-triazol-3-yl)methanol bioactivity"
Title: In Silico Prediction of Phenyl(4H-1,2,4-triazol-3-yl)methanol Bioactivity: A Comprehensive Technical Protocol Executive Summary This technical guide establishes a rigorous computational framework for predicting th...
Author: BenchChem Technical Support Team. Date: March 2026
Title: In Silico Prediction of Phenyl(4H-1,2,4-triazol-3-yl)methanol Bioactivity: A Comprehensive Technical Protocol
Executive Summary
This technical guide establishes a rigorous computational framework for predicting the bioactivity of phenyl(4H-1,2,4-triazol-3-yl)methanol (CAS: 138624-62-1). This compound, characterized by a 1,2,4-triazole core substituted with a phenyl group at the N4 position and a hydroxymethyl group at the C3 position, represents a classic pharmacophore found in antifungal (e.g., fluconazole) and anticancer agents.
The protocol detailed below integrates Density Functional Theory (DFT) for electronic characterization, Molecular Docking for target affinity prediction, Molecular Dynamics (MD) for complex stability, and ADMET profiling for pharmacokinetic viability. This self-validating workflow is designed to transition from raw chemical structure to actionable biological insight.
Computational Workflow Architecture
The following pipeline illustrates the logical flow of the in silico investigation.
Figure 1: Integrated computational pipeline for triazole bioactivity prediction.
Before simulating biological interactions, the ligand's electronic state must be defined. The 1,2,4-triazole ring is an amphoteric system; its reactivity is governed by the electron density on the nitrogen atoms.
Initial Geometry: Generate 3D coordinates using Avogadro or OpenBabel . Perform a preliminary energy minimization using the MMFF94 force field to resolve steric clashes between the phenyl ring and the triazole core.
DFT Protocol (Quantum Mechanics)
Density Functional Theory (DFT) is used to calculate the Frontier Molecular Orbitals (FMOs), which dictate the compound's ability to donate or accept electrons during drug-receptor binding.
Software: Gaussian 16 or ORCA (Open Source).
Functional/Basis Set: B3LYP/6-311G(d,p). This hybrid functional offers an optimal balance of cost and accuracy for organic heterocycles.
Key Descriptors to Calculate:
HOMO (Highest Occupied Molecular Orbital): Indicates regions susceptible to electrophilic attack (likely the triazole nitrogens).
LUMO (Lowest Unoccupied Molecular Orbital): Indicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
): A smaller gap implies higher chemical reactivity and "softness," correlating with stronger binding potential.
Molecular Electrostatic Potential (MEP): Visualizes charge distribution. Red regions (electron-rich) on the triazole N1/N2 are critical for coordinating with metal ions (e.g.,
in Heme proteins).
Phase 2: Target Selection & Molecular Docking
The bioactivity of triazole derivatives is historically linked to the inhibition of metalloenzymes.
Triazole N coordinates with Heme Iron, blocking ergosterol synthesis.
Aromatase (CYP19A1)
3EQM
Breast Cancer
Inhibition of estrogen biosynthesis via Heme coordination.
Tubulin
4I5P
Anticancer
Disruption of microtubule polymerization (colchicine binding site).
Docking Protocol (AutoDock Vina)
This protocol validates the binding affinity (
) of the ligand against the selected targets.
Receptor Preparation:
Remove water molecules and co-crystallized ligands from the PDB file.
Add polar hydrogens and Kollman charges using AutoDock Tools (ADT) .
Critical Step: For CYP targets (CYP51, Aromatase), ensure the Heme group is preserved as part of the receptor, but rename the Iron atom to Fe and verify parameters in the parameter file.
Grid Box Generation:
Center the grid box on the active site (defined by the co-crystallized ligand).
CYP Inhibition: Triazoles are known CYP inhibitors. Check specifically for CYP2C9 and CYP3A4 inhibition, which predicts potential drug-drug interactions.
Blood-Brain Barrier (BBB): Small, lipophilic molecules often cross the BBB. SwissADME "Boiled-Egg" plot will confirm this.
Interaction Mechanism Visualization
The primary mechanism for triazole bioactivity involves the coordination of the Nitrogen lone pair to a metal center (in enzymes) or hydrogen bonding (in non-metalloproteins).
Figure 2: Mechanistic interaction map of the triazole pharmacophore.
References
Molecular Docking of 1,2,4-Triazoles
Title: Molecular Docking Studies of 1,2,4-Triazole Derivatives as Potential Anticancer Agents.[1][2][3][4]
Source: International Journal of Current Research and Chemistry.
Title: New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents.[5][1][2][3][4][6][7][8][9] Structure, In Vitro Screening and Docking Studies.[5][2][3][8][10]
Literature Review & Technical Guide: 1,2,4-Triazole Methanol Derivatives
Executive Summary The 1,2,4-triazole methanol scaffold represents a cornerstone in modern medicinal chemistry, serving as the pharmacophore for a vast class of antifungal agents (e.g., Fluconazole, Voriconazole) and emer...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2,4-triazole methanol scaffold represents a cornerstone in modern medicinal chemistry, serving as the pharmacophore for a vast class of antifungal agents (e.g., Fluconazole, Voriconazole) and emerging anticancer therapeutics. This structural motif—characterized by a tertiary alcohol adjacent to a methylene-triazole linkage—provides a unique dual-action mechanism: the triazole ring coordinates with metal ions in metalloenzymes (specifically the heme iron of CYP51), while the hydroxyl group establishes critical hydrogen-bonding networks that dictate specificity and overcome resistance.
This technical guide synthesizes the current state of the art (2020–2025) regarding this scaffold. It moves beyond basic reviews to provide mechanistic causality, self-validating synthetic protocols, and high-fidelity pathway visualizations.
Structural Biology & Mechanism of Action[1][2][3]
The CYP51 Inhibition Cascade
The primary efficacy of 1,2,4-triazole methanol derivatives stems from their inhibition of Lanosterol 14
-demethylase (CYP51) .[1] This enzyme is the rate-limiting step in the biosynthesis of ergosterol, the fungal equivalent of cholesterol.
Mechanism: The N4 nitrogen of the 1,2,4-triazole ring acts as a strong ligand for the heme iron (
Causality: This coordination displaces the molecular oxygen required for the oxidative removal of the 14
-methyl group of lanosterol.
Consequence: Accumulation of 14
-methylsterols (e.g., lanosterol, eburicol) disrupts membrane fluidity and function, leading to fungal cell death (fungistatic or fungicidal depending on concentration and species).[1]
Secondary Mechanisms (Resistance & Regulation)
Recent literature (2024-2025) highlights a secondary mechanism where triazole-induced sterol accumulation triggers negative feedback on HMG-CoA reductase , further choking the sterol pathway.
Pathway Visualization
The following diagram illustrates the molecular interference of triazoles within the ergosterol biosynthesis pathway.
Figure 1: Mechanism of Action showing CYP51 inhibition and the downstream consequences on membrane integrity.
The "Triazole Methanol" scaffold is not merely a linker; it is a precision-engineered pharmacophore.
The Pharmacophore Triad
The 1,2,4-Triazole Ring: Must be 1H-1,2,4-triazole attached via N1. The N4 nitrogen is the pharmacophoric point for heme binding.[1]
The
-Hydroxyl Group: The "Methanol" part. It forms water-mediated hydrogen bonds with the protein backbone (often Tyr118 or similar residues in CYP51), stabilizing the inhibitor-enzyme complex.
The Lipophilic Tail (2,4-Difluorophenyl): Almost ubiquitous in successful drugs (Fluconazole, Voriconazole). The fluorines lower the
of the phenyl ring, increase metabolic stability, and fill the hydrophobic pocket of the enzyme.
Comparative Data: Approved vs. Novel Agents
Compound
Generation
Core Structure
Key Feature
Target Spectrum
Fluconazole
1st
Bis-triazole propan-2-ol
High water solubility, CSF penetration
Candida spp., Cryptococcus
Voriconazole
2nd
Fluoropyrimidine-triazole ethanol
Methyl group adds potency against molds
Aspergillus, Fluconazole-resistant Candida
Posaconazole
2nd
Triazole-THF-fused
Long lipophilic tail (interaction with substrate channel)
Mucorales, Prophylaxis
VT-1161 (Oteseconazole)
Next-Gen
Tetrazole-pyridine
Replaces triazole with tetrazole to reduce CYP selectivity issues
Recurrent VVC, highly specific
Synthetic Architectures & Protocols
Core Synthetic Strategy: The Epoxide Route
The most robust method for generating 1,2,4-triazole methanol derivatives is the nucleophilic opening of an oxirane (epoxide) ring by the triazole anion. This ensures the formation of the
-hydroxy-triazole motif.
Figure 2: The "Epoxide Route" synthetic workflow, the industry standard for generating triazole ethanol/methanol scaffolds.
Detailed Experimental Protocol
Objective: Synthesis of 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole intermediate analog).
Rationale: This protocol demonstrates the critical "Epoxide Ring Opening" step, which is the defining reaction for this chemical class.
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,4-triazole (1.2 mmol) in anhydrous DMF (5 mL).
Add anhydrous
(2.0 mmol) in a single portion.
Critical Step: Stir at room temperature for 30 minutes. This pre-activation generates the potassium salt of the triazole, enhancing nucleophilicity and ensuring N1-alkylation selectivity over N4.
Epoxide Ring Opening:
Add the oxirane precursor (1.0 mmol) dissolved in minimal DMF dropwise to the reaction mixture.
Heat the reaction mixture to 80°C under an inert atmosphere (
or Ar) for 6–8 hours.
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The epoxide spot (
) should disappear, and a more polar product spot () should appear.
Work-up & Purification:
Cool the mixture to room temperature.
Pour into ice-cold water (50 mL) to quench the reaction and precipitate the crude product.
1H NMR (DMSO-d6): Look for the diagnostic signals of the triazole ring protons (two singlets around
8.0 and 8.5 ppm) and the disappearance of the epoxide protons. The hydroxyl proton should appear as a singlet (exchangeable with ) around 5.0–6.0 ppm.
Therapeutic Frontiers & Future Outlook
Overcoming Resistance
The primary failure mode of current triazoles is the mutation of the CYP51 gene (e.g., Y132F in Candida) or overexpression of efflux pumps (CDR1/CDR2).
Strategy: "Long-tailed" triazoles (like Posaconazole) interact with the substrate access channel, anchoring the drug even if the active site mutates.
New Hybridization: Recent literature (2024) explores Indole-Triazole hybrids and Amino Acid-Triazole conjugates to utilize secondary binding pockets and improve uptake.
Anticancer Repurposing
Beyond antifungals, 1,2,4-triazole methanol derivatives are being validated as:
Aromatase Inhibitors: For estrogen-dependent breast cancer (Letrozole is a related triazole).
Tubulin Polymerization Inhibitors: Indole-based triazoles have shown nanomolar
values against HeLa cell lines by binding to the colchicine site.
References
Rybak, J. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. National Institutes of Health (NIH). Retrieved from [Link]
Wen, X., et al. (2020).[3][4] Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. Retrieved from [Link]
Sun, Y., et al. (2024). New triazole broad-spectrum antifungal agents targeting CYP51. BioWorld / European Journal of Medicinal Chemistry. Retrieved from [Link]
Ouyang, X., et al. (2005).[5] Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Shelke, G. M., et al. (2015).[6] Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal / Synlett. Retrieved from [Link]
Preformulation Profiling of phenyl(4H-1,2,4-triazol-3-yl)methanol: An In-Depth Guide to Solubility and Stability
Executive Summary The compound phenyl(4H-1,2,4-triazol-3-yl)methanol (and its tautomeric equivalents) represents a highly versatile pharmacophore frequently utilized in the development of novel therapeutics, ranging from...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound phenyl(4H-1,2,4-triazol-3-yl)methanol (and its tautomeric equivalents) represents a highly versatile pharmacophore frequently utilized in the development of novel therapeutics, ranging from antitubercular agents to fatty acid amide hydrolase (FAAH) inhibitors [1]. During early drug development, the transition from discovery to preclinical formulation requires rigorous physicochemical profiling.
This whitepaper provides an authoritative, step-by-step technical guide to evaluating the solubility and stability of phenyl(4H-1,2,4-triazol-3-yl)methanol. By synthesizing United States Pharmacopeia (USP) methodologies [2] and International Council for Harmonisation (ICH) guidelines[3], this guide establishes a self-validating framework for researchers to accurately predict in vivo performance and shelf-life.
Before initiating empirical testing, it is critical to understand the causality behind the compound's behavior. The molecular architecture of phenyl(4H-1,2,4-triazol-3-yl)methanol dictates its macroscopic properties:
The Phenyl Ring: Imparts significant lipophilicity (high LogP), driving the compound's generally poor intrinsic aqueous solubility. It relies on hydrophobic interactions, making the compound prone to aggregation in purely aqueous buffers.
The 1,2,4-Triazole Core: Acts as a weak base. The nitrogen atoms provide multiple hydrogen-bond acceptor sites, which can interact with protic solvents. Tautomerism (1H vs. 4H) can influence crystal lattice energy, directly impacting thermodynamic solubility.
The Hydroxymethyl Group (-CH2OH): Provides a hydrogen-bond donor/acceptor site, slightly improving aqueous solubility compared to a des-hydroxy analog. However, this primary alcohol is the primary liability for oxidative degradation , serving as a focal point for forced degradation studies.
Figure 1: Comprehensive Preformulation Workflow for phenyl(4H-1,2,4-triazol-3-yl)methanol.
Solubility Studies: From Kinetic to Biorelevant
Solubility is not a single static value; it is highly dependent on the state of the solid and the nature of the solvent. For lipophilic triazole derivatives, we must evaluate three distinct solubility paradigms [4].
Thermodynamic vs. Kinetic Solubility
Kinetic Solubility is measured by spiking a DMSO stock solution of the API into an aqueous buffer until precipitation occurs. We perform this first because it requires minimal API and identifies early precipitation risks during in vitro biological assays.
Thermodynamic Solubility represents the true equilibrium state dictated by the crystal lattice energy. It is measured via the Saturation Shake-Flask Method as outlined in USP <1236> [2].
Biorelevant Media (FaSSIF & FeSSIF)
Because the phenyl ring drives poor aqueous solubility, standard phosphate buffers often underestimate in vivo absorption. We utilize Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) [5].
Causality: The sodium taurocholate (bile salt) and lecithin in these media form mixed micelles. The lipophilic phenyl-triazole core partitions into the hydrophobic core of these micelles, drastically enhancing apparent solubility and providing a highly accurate prediction of intestinal absorption [6].
Data Presentation: Representative Solubility Profile
Medium
pH
Temperature
Apparent Solubility (mg/mL)
Mechanism of Solubilization
0.1 N HCl
1.2
37°C
0.05
Slight triazole protonation
Phosphate Buffer
6.8
37°C
0.02
Intrinsic aqueous solubility
FaSSIF
6.5
37°C
0.35
Micellar partitioning (Fasted)
FeSSIF
5.0
37°C
0.85
High micellar partitioning (Fed)
Stability Studies and Forced Degradation
Stability testing provides evidence on how the quality of the drug substance varies with time under environmental factors (temperature, humidity, light) [3]. For phenyl(4H-1,2,4-triazol-3-yl)methanol, a rigorous forced degradation study must be conducted to develop a stability-indicating analytical method.
Degradation Causality and Pathways
Oxidation: The primary degradation pathway. The hydroxymethyl group (-CH2OH) is highly susceptible to oxidation, rapidly converting to an aldehyde and subsequently to a carboxylic acid under oxidative stress (e.g., 3% H2O2).
Hydrolysis: The 1,2,4-triazole ring is generally robust against mild hydrolysis due to its aromatic resonance stabilization. However, under extreme acidic or basic conditions at elevated temperatures, ring cleavage or N-dealkylation can occur.
Photolysis: UV light can induce radical formation at the benzylic/hydroxymethyl position, leading to dimerization or further oxidation.
Figure 2: Forced Degradation Pathways of phenyl(4H-1,2,4-triazol-3-yl)methanol.
Data Presentation: Forced Degradation Summary
Stress Condition
Duration
API Remaining (%)
Primary Degradant Identified (LC-MS)
0.1 N HCl (60°C)
48 Hours
98.5%
None (Stable)
0.1 N NaOH (60°C)
48 Hours
96.2%
Minor ring cleavage products
3% H2O2 (Room Temp)
24 Hours
74.1%
Phenyl(1H-1,2,4-triazol-3-yl)methanone
UV Light (ICH Q1B)
1.2M lux hrs
89.0%
Aldehyde derivative
Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method (USP <1236>)
Rationale: Mechanical agitation ensures complete particle contact with the buffer, while a 24-48 hour timeframe guarantees thermodynamic equilibrium is reached without supersaturation artifacts [4].
Preparation: Weigh approximately 10 mg (excess solid) of phenyl(4H-1,2,4-triazol-3-yl)methanol into a 5 mL glass vial.
Solvent Addition: Add 2.0 mL of the target medium (e.g., FaSSIF, pH 6.5 buffer).
Equilibration: Place a magnetic stir bar in the vial. Seal and place in an orbital shaker incubator set to 37 ± 0.5 °C at 200 RPM.
Sampling: At 24 hours and 48 hours, extract a 0.5 mL aliquot.
Phase Separation: Filter the aliquot immediately through a 0.22 µm PVDF syringe filter (discarding the first 0.1 mL to saturate the filter membrane).
Analysis: Dilute the filtrate 1:10 with mobile phase and analyze via HPLC-UV. Ensure the 24h and 48h concentrations do not deviate by more than 5%, confirming equilibrium.
Protocol 2: Stability-Indicating HPLC-UV Method
Rationale: A stability-indicating method must be capable of resolving the parent API from all generated degradation products, particularly the closely eluting oxidized aldehyde derivative.
Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 to suppress triazole ionization and improve peak shape).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm and 254 nm (phenyl ring absorbance).
Validation: Inject stressed samples (from Section 4.2) to calculate mass balance and ensure peak purity of the API using a Photodiode Array (PDA) detector.
References
Shekar, R., Sinha, B. N., Mukhopadhya, A., & Degani, M. S. (2015). "Isolation and Evaluation of the Enantiospecific Antitubercular Activity of a Novel Triazole Compound." National Center for Biotechnology Information (PMC). Available at:[Link]
United States Pharmacopeia (USP). "<1236> Solubility Measurements." USP-NF. Available at:[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. Available at:[Link]
Marques, M. R. C., et al. (2017). "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies. Available at:[Link]
Biorelevant.com. "FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media." Biorelevant. Available at:[Link]
Pharma Lesson. (2025). "Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development." Pharma Lesson. Available at:[Link]
Exploratory
Quantum Chemical Profiling of 1,2,4-Triazole Derivatives: A Senior Scientist’s Guide to Computational Workflows and Pharmacological Translation
Executive Summary The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the pharmacophoric core of numerous antifungal (fluconazole), anticancer (letrozole), and antiviral agent...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the pharmacophoric core of numerous antifungal (fluconazole), anticancer (letrozole), and antiviral agents. The distinct arrangement of three nitrogen atoms within a five-membered ring endows these molecules with complex electronic properties, multiple hydrogen-bonding sites, and dynamic tautomeric equilibria[1][2].
To rationally design next-generation 1,2,4-triazole therapeutics, empirical synthesis must be guided by rigorous computational chemistry. Quantum chemical calculations, predominantly utilizing Density Functional Theory (DFT), provide atomic-resolution insights into molecular geometries, frontier molecular orbitals (FMOs), molecular electrostatic potentials (MEP), and tautomeric stability[1][3]. This whitepaper delineates a field-proven, self-validating computational workflow for analyzing 1,2,4-triazole derivatives, bridging the gap between quantum mechanics and biological translation.
Theoretical Framework: Causality in Methodological Choices
As computational scientists, we do not merely run software; we construct mathematical models that accurately reflect physical reality. The selection of functional and basis set is the most critical decision in this process.
Functional Selection: B3LYP vs. M06-2X
The hybrid generalized gradient approximation (GGA) functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the workhorse for 1,2,4-triazoles due to its excellent balance of computational cost and accuracy for ground-state geometries and vibrational frequencies[1][2]. However, when evaluating non-covalent interactions—such as π-π stacking or dispersion forces critical for drug-receptor docking—the M06-2X meta-GGA functional is vastly superior. For instance, calculating the aqueous
values of 1,2,4-triazole derivatives using M06-2X yields exceptional correlation with experimental data ()[4].
Basis Set Selection: The Necessity of Polarization and Diffuse Functions
A standard Pople-style basis set like 6-311G(d,p) is often employed[2]. However, 1,2,4-triazoles frequently participate in proton exchange (acting as both acids and bases) and form strong intermolecular hydrogen bonds[5]. Therefore, the inclusion of diffuse functions (denoted by + or ++) is non-negotiable. Diffuse functions allow the electron density to expand spatially, which is physically required to accurately model the anionic states following deprotonation or the lone pairs on the nitrogen and sulfur atoms (in thione derivatives). A robust standard for publication-quality data is 6-311++G(d,p) .
Computational Workflow & Self-Validating Protocol
The following diagram illustrates the logical progression of a quantum chemical study, ensuring data integrity at every phase.
Caption: Computational workflow for 1,2,4-triazole quantum chemical profiling.
Action: Construct 3D structures of all possible tautomers. For 1,2,4-triazole-3-thiols, this includes the 1H/2H/4H ring tautomers and the thione (=S) vs. thiol (-SH) forms[1][2].
Causality: Failing to evaluate all microstates will lead to optimizing a local minimum that is not biologically relevant.
Step 2: Geometry Optimization
Action: Execute a DFT optimization using opt freq b3lyp/6-311++g(d,p).
Causality: The opt keyword iteratively adjusts nuclear coordinates to find the lowest energy state. The algorithm stops when forces and displacements fall below the convergence threshold (Max Force, RMS Force, Max Displacement, RMS Displacement).
Step 3: Frequency Calculation (The Self-Validation Step)
Action: Analyze the thermochemistry output from the freq calculation.
Causality: This is the most critical validation step. A true local minimum on the potential energy surface must have zero imaginary frequencies (NImag=0). If an imaginary frequency is present (NImag=1), the structure is a transition state, and the geometry must be perturbed and re-optimized. Furthermore, theoretical harmonic frequencies must be scaled (e.g., by a factor of 0.96 for B3LYP/6-311G**) to correct for anharmonicity and correlate with experimental FT-IR spectra[6][7].
Step 4: Solvation Modeling
Action: Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) using scrf=(solvent=water).
Causality: Gas-phase calculations are insufficient for biological translation. Solvation models simulate the dielectric environment of physiological fluids, which drastically alters tautomeric equilibria and dipole moments[2].
Step 5: Property Extraction
Action: Extract the HOMO/LUMO energies, generate the MEP map, and perform Natural Bond Orbital (NBO) analysis.
Quantitative Electronic & Structural Parameters
The electronic properties of 1,2,4-triazoles dictate their reactivity and binding affinity. The HOMO-LUMO gap (
) is a fundamental indicator of chemical stability; a larger gap implies high kinetic stability, while a smaller gap indicates higher chemical reactivity and often correlates with higher biological inhibition efficiency[8].
Table 1: Representative Quantum Chemical Parameters of 1,2,4-Triazole Derivatives
Note: Exact HOMO/LUMO values vary slightly based on the specific basis set and solvation model applied.
Tautomeric Equilibria and Pharmacological Translation
Thione-Thiol and 1H/4H Tautomerism
A defining characteristic of 1,2,4-triazole-3-thiol derivatives is thione-thiol tautomerism. Quantum chemical calculations consistently demonstrate that the thione form is thermodynamically more stable than the thiol form in both gas and aqueous phases[1]. Molecular dynamics and DFT studies confirm that in solution environments, intermolecular hydrogen bonding further stabilizes the thione conformation[5].
Regarding ring protonation, DFT calculations (B3LYP/6-311G(d,p) with IEFPCM) reveal that the 4H-1,2,4-triazole form is generally favored over the 1H form in neutral states, but protonation pathways indicate a predominance of the 1H form over the 2H form[2].
Translating Quantum Metrics to Drug Discovery
The ultimate goal of these calculations is to inform drug design (e.g., anti-breast cancer agents targeting BRCA2 or aromatase)[6].
Molecular Electrostatic Potential (MEP): MEP maps visually represent charge distribution. In 1,2,4-triazoles, the N2 and N4 atoms typically exhibit strong negative potentials, acting as primary hydrogen-bond acceptors when docking into receptor active sites[9].
NPA Atomic Charges: Natural Population Analysis (NPA) identifies specific atoms capable of coordinating with metallic ions, which is vital for designing metalloenzyme inhibitors (like azole antifungals binding to the heme iron of CYP51)[7].
Molecular Docking Integration: The optimized, lowest-energy geometries derived from DFT are exported as rigid ligands for molecular docking simulations. Using DFT-optimized geometries rather than crude 2D-to-3D converted structures significantly reduces false positives in binding affinity predictions[3][6].
References
TÜBİTAK Academic Journals. "Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives". TÜBİTAK. [Link]
RAD Proceedings. "A QUANTUM CHEMICAL INVESTIGATION OF N1-SUBSTITUTED 1,2,4-TRIAZOLE". RAD Proceedings. [Link]
PubMed. "Design, Synthesis, in vitro Antiproliferative Activity, Binding Modeling of 1,2,4,-Triazoles as New Anti-Breast Cancer Agents". National Institutes of Health.[Link]
ISRES. "THEORETICAL STUDIES OF 1,2,4-TRIAZOLES". ISRES. [Link]
PMC. "Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione". National Institutes of Health.[Link]
ResearchGate. "Determination of the pKa Values of Some 1,2,4-triazole Derivatives by the Quantum Chemical Methods". ResearchGate.[Link]
Taylor & Francis. "Interactions study of 1,2,4-triazole derivatives in acid medium using molecular dynamics". Taylor & Francis Online. [Link]
"step-by-step synthesis protocol for phenyl(4H-1,2,4-triazol-3-yl)methanol"
This is a comprehensive application note and synthesis protocol for (4-phenyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 138624-62-1).[1] This document is designed for professional researchers and follows strict safety and sci...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive application note and synthesis protocol for (4-phenyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 138624-62-1).[1] This document is designed for professional researchers and follows strict safety and scientific integrity standards.
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters due to its hydrogen-bonding capabilities and metabolic stability.[1] The specific derivative (4-phenyl-4H-1,2,4-triazol-3-yl)methanol features a primary alcohol functional group at the C3 position and a phenyl substituent at the N4 position.[1] This compound serves as a critical intermediate for the development of bioactive molecules, including antimicrobial agents, anticonvulsants, and agrochemicals.[1]
This protocol details a robust, scalable synthesis via the cyclocondensation of glycolic acid hydrazide with aniline and triethyl orthoformate. Unlike thiosemicarbazide-based routes that require subsequent desulfurization, this direct "orthoester method" yields the desired C5-unsubstituted triazole in fewer steps with high atom economy.[1]
Target Molecule Data
Property
Value
IUPAC Name
(4-Phenyl-4H-1,2,4-triazol-3-yl)methanol
CAS Number
138624-62-1
Molecular Formula
C₉H₉N₉O
Molecular Weight
175.19 g/mol
Structure
1,2,4-Triazole ring with -CH₂OH at C3, -Ph at N4, -H at C5
Safety & Compliance (Critical)
WARNING: This protocol involves the use of hazardous reagents. All operations must be performed in a functioning chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Hydrazine Hydrate (60-80%): Highly toxic, potential carcinogen, corrosive, and unstable.[1] Avoid contact with metals and oxidizing agents.
Aniline: Toxic by inhalation, ingestion, and skin contact.[1] Methemoglobinemia hazard.
Reaction Vapors: The reaction releases ethanol and potentially trace aniline vapors; ensure adequate ventilation.
Reaction Scheme & Logic
The synthesis proceeds through a two-stage sequence.[1][3][4][5][6][7][8][9] First, ethyl glycolate is converted to glycolic acid hydrazide. Second, the hydrazide undergoes a multicomponent cyclocondensation with aniline and triethyl orthoformate.
Caption: Synthesis pathway showing the conversion of ethyl glycolate to the hydrazide intermediate, followed by cyclization with aniline and triethyl orthoformate to form the triazole ring.
Note: If Glycolic Acid Hydrazide is purchased commercially, proceed directly to Part B.
Setup: In a 250 mL round-bottom flask, dissolve ethyl glycolate (10.4 g, 100 mmol) in absolute ethanol (30 mL).
Addition: Slowly add hydrazine hydrate (80%, 12.5 g, 200 mmol) to the stirring solution at room temperature. Caution: Exothermic.
Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress by TLC (Eluent: 10% MeOH in DCM; stain with ninhydrin).
Isolation:
Cool the reaction mixture to 0°C in an ice bath. The hydrazide typically precipitates as a white crystalline solid.
If precipitation is incomplete, concentrate the solution to half volume using a rotary evaporator.
Filter the solid and wash with cold ethanol (2 x 10 mL).
Solvent: Add absolute ethanol (20 mL) or use excess TEOF as the solvent if higher temperature is required.
Reaction:
Attach a reflux condenser.
Heat the mixture to reflux (90–100°C bath temperature) for 6–12 hours.
Mechanistic Note: The reaction proceeds via the formation of an ethoxymethylene hydrazide intermediate, which then undergoes amine exchange with aniline and subsequent cyclodehydration.
Monitoring: Check TLC (System: EtOAc/Hexane 2:1). The hydrazide starting material should disappear.
Workup:
Cool the mixture to room temperature.
Evaporate the solvent and excess TEOF under reduced pressure to obtain a crude residue.
Trituration: Triturate the residue with cold diethyl ether or a mixture of ether/hexane to induce crystallization.
Purification:
Recrystallize the crude solid from ethanol or an ethanol/water mixture.
Alternatively, if the product is oily, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).[1]
Final Product: Collect the white to off-white solid.
Yield Expectation: 60–75%.
Melting Point: Expect range 130–135°C (Verify with literature values for specific polymorphs).
Characterization & Validation
To ensure the integrity of the synthesized compound, the following analytical data must be verified:
(Note: Specific melting points and spectral data may vary slightly based on solvent and purity; always compare with an authentic standard if available.)
Application Note: High-Purity Recrystallization of Phenyl(4H-1,2,4-triazol-3-yl)methanol
Executive Summary This application note details the purification of phenyl(4H-1,2,4-triazol-3-yl)methanol (and its structural isomers such as CAS 138624-62-1) via recrystallization. 1,2,4-triazole carbinols are critical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the purification of phenyl(4H-1,2,4-triazol-3-yl)methanol (and its structural isomers such as CAS 138624-62-1) via recrystallization. 1,2,4-triazole carbinols are critical pharmacophores in antifungal and antineoplastic drug development. However, their amphiphilic nature—possessing both a lipophilic phenyl ring and a polar triazole/hydroxyl motif—creates unique purification challenges.
This guide moves beyond generic protocols, offering a self-validating solvent system designed to separate the target carbinol from common synthetic impurities like unreacted hydrazides, nitriles, and oxidation byproducts (ketones).
Key Chemical Properties (Target Profile)
Property
Description
Implication for Purification
Structure
Phenyl group + Carbinol (-CHOH-) + 1,2,4-Triazole
Amphiphilic; soluble in hot alcohols, insoluble in non-polar alkanes.
Polarity
Moderate to High (H-bond donor & acceptor)
Requires polar protic solvents for dissolution; anti-solvents must be non-polar or highly aqueous.
Charge: Place the crude phenyl(4H-1,2,4-triazol-3-yl)methanol (10.0 g, example scale) into a 250 mL round-bottom flask.
Solvent Addition: Add Absolute Ethanol (approx. 5-7 mL per gram of solid). Do not add water yet.
Reflux: Attach a condenser and heat the mixture to reflux (approx. 78°C). Stir vigorously.
Assessment:
Scenario 1 (Clear Solution): Proceed to Step 5.
Scenario 2 (Insoluble Particles): If solids persist after 15 mins of reflux, these are likely inorganic salts or polymerized impurities. Perform a Hot Filtration immediately through a pre-warmed funnel to remove them.
Scenario 3 (Oiling Out): If the product turns into an oil at the bottom, add more Ethanol until it dissolves.
Phase 2: Nucleation & Anti-Solvent Addition
Remove Heat: Remove the flask from the heat source but keep stirring.
Anti-Solvent Dosing: While the solution is still hot (~60°C), add Deionized Water dropwise.
Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
Re-dissolution: Add 1-2 mL of hot Ethanol to clear the turbidity. The goal is a saturated solution on the brink of precipitation.
Controlled Cooling: Allow the flask to cool to room temperature slowly (over 1-2 hours).
Cold Soak: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
Filtration: Filter the crystals using vacuum filtration.
Washing: Wash the filter cake with a cold mixture of Ethanol/Water (1:1 ratio, approx. 10 mL). Do not use pure ethanol as it may redissolve the product.
Drying: Dry the solid in a vacuum oven at 45-50°C for 12 hours.
Process Visualization (Workflow)[2]
Figure 1: Step-by-step logic flow for the recrystallization of phenyl(1,2,4-triazol-3-yl)methanol.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Oiling Out (Liquid separates instead of crystals)
Temperature dropped too fast or solvent mix is too polar.
Re-heat to reflux.[1][2][3] Add slightly more Ethanol. Cool very slowly with vigorous stirring. Seed with a pure crystal if available.
Evaporate 20-30% of the solvent volume using a rotary evaporator, then repeat the cooling step.
Colored Crystals
Trapped organic impurities.
Re-dissolve in hot ethanol and add Activated Carbon . Stir for 10 mins, then hot filter through Celite before cooling.
Low Yield
Too much solvent used.
Concentrate the mother liquor (filtrate) and perform a "second crop" crystallization (note: 2nd crop is usually lower purity).
Analytical Validation
To ensure the protocol was successful, perform the following checks:
Melting Point (MP):
Compare against the specific isomer standard.[1][2] Common range for this class is 150°C – 200°C (e.g., related methyl esters melt ~198°C). A sharp range (< 2°C) indicates high purity.
HPLC Purity:
Column: C18 (Reverse Phase).
Mobile Phase: Acetonitrile/Water (Gradient).
Target: >98% Area under curve (AUC).
1H-NMR (DMSO-d6):
Verify the integration of the Phenyl protons (5H), Triazole proton (1H on ring), and the Methanol CH/OH protons. Ensure no Ethanol peaks remain (triplet at ~1.05 ppm, quartet at ~3.44 ppm).
References
Sigma-Aldrich (Merck). (4-Phenyl-4H-1,2,4-triazol-3-yl)methanol Product Specification. CAS 138624-62-1.[5][6][7] Accessed Oct 2023.
Islamoglu, F. et al. "Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant." Asian Journal of Chemistry, Vol. 22, No. 7 (2010), 5526-5532. (Demonstrates ethanol recrystallization for phenyl-triazole derivatives).
BLD Pharm. (4-Phenyl-4H-1,2,4-triazol-3-yl)methanol MSDS and Properties. (Confirmation of solid state and solubility profile).
BenchChem. Purification of 1,2,4-Triazole Salts and Derivatives. (General guide on triazole solubility and purification challenges).
Disclaimer: This protocol is for research purposes only. Users must verify the exact isomer identity (N-phenyl vs. C-phenyl) via NMR before scaling up, as solubility may vary slightly.
Application Note: Chromatographic Analysis of Phenyl(4H-1,2,4-triazol-3-yl)methanol
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Professionals Matrix/Application: Active Pharmaceutical Ingredients (APIs), Antitubercular Lead Compounds, and Reaction Monitoring Introduc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Professionals
Matrix/Application: Active Pharmaceutical Ingredients (APIs), Antitubercular Lead Compounds, and Reaction Monitoring
Introduction & Pharmacological Context
The compound phenyl(4H-1,2,4-triazol-3-yl)methanol and its structurally complex derivatives (such as the alicyclic triazole MSDRT 12) represent a critical class of pharmacophores in modern antitubercular drug discovery[1]. The 1,2,4-triazole core acts as a potent hydrogen-bond donor and acceptor, while the phenyl and methanol moieties provide a balance of lipophilicity and polarity.
From an analytical perspective, this amphoteric-like behavior presents unique chromatographic challenges. The triazole nitrogens are prone to severe secondary interactions with residual silanols on silica-based stationary phases, leading to peak tailing and poor resolution. This application note provides a comprehensive, self-validating framework for the analysis of phenyl(4H-1,2,4-triazol-3-yl)methanol using parallel Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methodologies.
Analytical Strategy Workflow
To ensure robust analytical control from early-stage synthesis to final API release, an orthogonal testing strategy is required. TLC is deployed for rapid reaction monitoring and lipophilicity profiling, while HPLC is utilized for high-resolution purity quantification and chiral separation.
Analytical workflow for phenyl(4H-1,2,4-triazol-3-yl)methanol using parallel TLC and HPLC methods.
Thin Layer Chromatography remains the gold standard for real-time synthesis monitoring and early-stage physicochemical profiling.
Protocol 3.1: Normal-Phase TLC for Reaction Monitoring
Causality & Mechanism: Underivatized silica gel is highly acidic. The basic nitrogens of the 1,2,4-triazole ring will bind irreversibly to silica if a purely non-polar mobile phase is used. By utilizing a Chloroform:Methanol system, the methanol acts as a strong hydrogen-bond competitor, disrupting the triazole-silica interactions and allowing the compound to migrate symmetrically[2].
Stationary Phase: Silica gel 60 F254 aluminum-backed plates.
Sample Application: 2 µL of a 1 mg/mL solution in methanol.
Development: Saturated twin-trough chamber, developed to 8 cm.
Visualization: UV light at 254 nm (fluorescence quenching due to the phenyl ring), followed by iodine vapor staining for confirmation.
Expected
: ~0.45 – 0.55.
Protocol 3.2: Reversed-Phase TLC for Lipophilicity (logP) Profiling
Causality & Mechanism: The lipophilicity of triazole derivatives dictates their ability to penetrate the mycobacterial cell wall. RP-TLC is used to determine the chromatographic lipophilicity index (
). The addition of chaotropic salts (like Sodium Iodide) to the mobile phase is critical; these salts modify the hydration shell of the triazole ring, yielding lipophilicity indices that correlate perfectly with calculated physiological logP values[3].
Stationary Phase: RP-18 F254s plates.
Mobile Phase: Methanol : Water (ranging from 45:55 to 70:30 v/v) containing 0.1 M Sodium Iodide[4].
Calculation: Retention factor (
) is calculated as . The value is extrapolated to 0% organic modifier.
HPLC Protocols: Purity and Chiral Resolution
For quantitative release testing, HPLC methods must be self-validating, meaning they inherently prove their own reliability through System Suitability Testing (SST).
Protocol 4.1: Achiral RP-HPLC for Purity Determination
Causality & Mechanism: To achieve a tailing factor below 1.5, the ionization state of the triazole must be suppressed. Phosphoric acid lowers the mobile phase pH to ~2.5, protonating residual silanols on the C18 column (rendering them neutral) and maintaining the triazole in a predictable state, thereby eliminating peak tailing.
Column: C18, 250 mm × 4.6 mm, 5 µm particle size.
Mobile Phase: Isocratic elution with Water (containing 0.1%
) : Acetonitrile (60:40 v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Protocol 4.2: Chiral NP-HPLC for Stereoisomer Resolution
Causality & Mechanism: Derivatives of phenyl(4H-1,2,4-triazol-3-yl)methanol often contain chiral centers (e.g., MSDRT 12) requiring enantiomeric separation[1]. An immobilized polysaccharide column (Chiralpak ID) provides chiral recognition via hydrogen bonding between its carbamate linkages and the analyte's hydroxyl/triazole groups. The addition of Diethylamine (DEA) is an absolute requirement; it acts as a basic competitor, masking the acidic sites of the chiral stationary phase and ensuring sharp, baseline-resolved peaks[1].
Column: Chiralpak ID (amylose tris(3-chlorophenylcarbamate)), 250 mm × 4.6 mm, 5 µm.
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (60:40:0.1 v/v/v)[1].
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C (Temperature control is critical as chiral recognition is an enthalpy-driven process)[5].
Detection: UV at 254 nm.
Data Presentation & System Suitability
A self-validating protocol requires strict adherence to system suitability criteria before sample analysis can proceed.
Table 1: TLC Mobile Phase Optimization and Expected Outcomes
Method
Stationary Phase
Mobile Phase
Additive
Purpose
Typical
NP-TLC
Silica Gel 60 F254
CHCl₃:MeOH (9:1)
None
Reaction Monitoring
0.45 - 0.55
NP-TLC
Silica Gel 60 F254
Hexane:EtOAc (4:1)
None
Impurity Screening
0.20 - 0.30
RP-TLC
RP-18 F254s
MeOH:Water (70:30)
0.1 M NaI
Lipophilicity (logP)
0.35 - 0.60
Table 2: HPLC System Suitability Criteria (Self-Validating System)
Parameter
Achiral RP-HPLC (C18)
Chiral NP-HPLC (Chiralpak ID)
Acceptance Criteria
Retention Time ()
~6.5 min
Isomer I: 8.2 min, Isomer II: 11.4 min
%RSD < 2.0% (n=6)
Resolution ()
N/A (Single peak)
> 2.8 between enantiomers
Tailing Factor ()
1.15
1.20
Theoretical Plates ()
> 8,500
> 5,000
References
Shekar, R., Sinha, B. N., Mukhopadhya, A., & Degani, M. S. "Isolation and Evaluation of the Enantiospecific Antitubercular Activity of a Novel Triazole Compound." PubMed Central (PMC).
URL:[Link]
Pachuta-Stec, A., Hawrył, A. M., Wróbel, A., Hawrył, M. A., & Pitucha, M. "Chromatographic Evaluation of the Lipophilic Properties of Some 1,2,4-Triazole with Potential Antitumour Activity." Taylor & Francis.
URL: [Link]
Janicka, M., et al. "Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods." ResearchGate.
URL:[Link]
Hu, M., et al. "A Rapid and Sensitive LC Method for Determination of Diastereomeric Purity of Tenofovir Alafenamide." ResearchGate.
URL:[Link]
Rabie, et al. "New benzothiazinone linked 1, 2, 4-triazoles: Design, synthesis, characterization, and evaluation of antitubercular activity." Semantic Scholar.
URL:[Link]
Application Note: Development of In Vitro Screening Assays for Phenyl(4H-1,2,4-triazol-3-yl)methanol Derivatives
Introduction & Mechanistic Rationale Phenyl(4H-1,2,4-triazol-3-yl)methanol (CAS: 138624-62-1) and its regioisomers represent a highly versatile, privileged scaffold in modern drug discovery[1]. The unique combination of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Phenyl(4H-1,2,4-triazol-3-yl)methanol (CAS: 138624-62-1) and its regioisomers represent a highly versatile, privileged scaffold in modern drug discovery[1]. The unique combination of a hydrogen-bond-donating/accepting triazole core, a lipophilic phenyl ring, and a functionalizable hydroxymethyl group allows this molecule to serve as a high-value fragment for two distinct therapeutic targets:
Fatty Acid Amide Hydrolase (FAAH) Inhibition (Neurology/Pain): Derivatization of the methanol group into an O-(triazolyl)methyl carbamate yields potent 2[2]. The triazole ring mimics the leaving group of natural substrates, while the phenyl group occupies the cytosolic access channel of FAAH, enhancing binding affinity and residence time[3].
Shikimate Pathway Inhibition (Antitubercular): Analogs such as Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol (MSDRT 12) have demonstrated potent enantiospecific activity against Mycobacterium tuberculosis H37Rv[4]. The triazole moiety acts as a transition-state analog for shikimate kinase, a critical enzyme in the bacterial 5 absent in mammals[5],[6].
This application note provides validated, step-by-step in vitro assay protocols to evaluate the biochemical efficacy of phenyl(4H-1,2,4-triazol-3-yl)methanol derivatives against FAAH and Shikimate Kinase.
Scaffold Derivatization & Assay Workflow
Workflow of phenyl(4H-1,2,4-triazol-3-yl)methanol derivatization and in vitro screening.
Protocol 1: High-Throughput In Vitro FAAH Inhibition Assay
Rationale: FAAH is an integral membrane enzyme responsible for the hydrolysis of endocannabinoids. Carbamate derivatives of the phenyl(1,2,4-triazol-3-yl)methanol scaffold irreversibly carbamoylate the catalytic Ser241 of FAAH. A continuous fluorogenic assay using Arachidonoyl 7-amino-4-methylcoumarin (AAMC) allows for real-time kinetic monitoring of this inhibition.
Materials & Reagents:
Recombinant human FAAH (hFAAH-1) expressed in E. coli or HEK293T microsomes.
Substrate: Arachidonoyl 7-amino-4-methylcoumarin (AAMC) (10 mM stock in DMSO).
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, 0.1% BSA, 0.01% Triton X-100.
Reference Inhibitor: URB597.
Black, flat-bottom 96-well or 384-well microplates.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point serial dilution (1:3) of the triazole-methanol derivatives in 100% DMSO.
Enzyme Pre-incubation: Add 10 µL of the diluted compound (or DMSO control) to 80 µL of Assay Buffer containing 1 nM hFAAH. Incubate at 37°C for 30 minutes.
Causality: Pre-incubation is critical because carbamates act as mechanism-based (covalent) inhibitors[2]. Time-dependent inhibition must be established to accurately calculate the inactivation kinetics (
). Furthermore, 0.01% Triton X-100 is included to prevent the lipophilic triazole derivatives from forming colloidal aggregates that cause false-positive inhibition.
Substrate Addition: Initiate the reaction by adding 10 µL of AAMC (final concentration 2 µM). This concentration is kept at or below the
to ensure the assay is highly sensitive to competitive and mixed inhibition.
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of the AMC fluorophore continuously for 30 minutes at 37°C (Excitation: 355 nm, Emission: 460 nm).
Data Analysis: Calculate the initial velocity (
) from the linear portion of the progress curves. Fit the dose-response data using a four-parameter logistic (4PL) regression to determine the IC.
Self-Validating Controls:
Z'-Factor Calculation: Include 16 wells of vehicle control (DMSO, 0% inhibition) and 16 wells of maximum inhibition (10 µM URB597, 100% inhibition). A Z'-factor > 0.6 validates the assay's robustness for high-throughput screening.
Rationale: The antitubercular activity of alicyclic triazole derivatives is linked to the inhibition of the shikimate pathway[7]. Shikimate kinase catalyzes the ATP-dependent phosphorylation of shikimate, producing ADP. This can be coupled to pyruvate kinase (PK) and lactate dehydrogenase (LDH), linking ADP production to the oxidation of NADH, measurable spectrophotometrically at 340 nm.
Materials & Reagents:
Recombinant M. tuberculosis Shikimate Kinase (MtSK).
Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).
Master Mix Preparation: Prepare a reaction mixture containing 50 mM HEPES, 50 mM KCl, 5 mM MgCl
, 1 mM PEP, 0.2 mM NADH, 2 mM ATP, and an excess of PK/LDH coupling enzymes (5 U/mL each).
Inhibitor Addition: Dispense 5 µL of the triazole test compound (diluted in DMSO) into the microplate wells.
Enzyme Addition: Add 85 µL of the Master Mix containing 50 nM MtSK to the wells. Incubate for 10 minutes at 25°C.
Causality: MgCl
is strictly essential in the buffer formulation because MtSK requires Mg as a cofactor to properly coordinate ATP binding in the active site[5].
Reaction Initiation: Add 10 µL of Shikimic acid (final concentration 1 mM) to start the reaction.
Absorbance Readout: Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) continuously for 20 minutes at 25°C using a UV/Vis microplate reader.
Data Analysis: The rate of NADH depletion is directly proportional to MtSK activity. Calculate the fractional activity relative to the DMSO control to determine the IC
.
Self-Validating Controls:
Orthogonal Interference Check: Triazole compounds containing a phenyl ring may absorb UV light or exhibit autofluorescence. Run a "compound + buffer + NADH" (no MtSK enzyme) control to ensure the test compound does not interfere with the 340 nm readout or directly oxidize NADH chemically.
Data Presentation & Expected Outcomes
To benchmark the synthesized phenyl(4H-1,2,4-triazol-3-yl)methanol derivatives, compare the experimental results against established reference compounds.
Compound Class / Reference
Target Assay
Expected IC50 / MIC
Assay Z'-Factor
Mechanism of Action
O-(Triazolyl)methyl Carbamates
hFAAH-1 (Fluorogenic)
100 - 500 nM
> 0.75
Covalent modification of Ser241
URB597 (Reference)
hFAAH-1 (Fluorogenic)
~5 nM
> 0.75
Covalent modification of Ser241
MSDRT 12 (Isomer III)
M. tb H37Rv (REMA)
0.78 µg/mL
N/A (Cellular)
Shikimate pathway inhibition
Isoniazid (Reference)
M. tb H37Rv (REMA)
0.4 µg/mL
N/A (Cellular)
Mycolic acid synthesis inhibition
Triazole-Methanol Scaffold
MtSK (Coupled Enzyme)
> 50 µM
> 0.65
Weak competitive binding (Fragment)
Note: The unmodified phenyl(4H-1,2,4-triazol-3-yl)methanol scaffold typically exhibits weak baseline activity (>50 µM) and requires structural elaboration (e.g., carbamoylation or alicyclic addition) to achieve nanomolar potency.
References
Title: O-(Triazolyl)methyl carbamates as a novel and potent class of FAAH inhibitors
Source: PMC (National Institutes of Health)
URL: [Link]
Title: Isolation and Evaluation of the Enantiospecific Antitubercular Activity of a Novel Triazole Compound
Source: PMC (National Institutes of Health)
URL: [Link]
Title: Mycobacterial Shikimate Pathway Enzymes as Targets for Drug Design
Source: ResearchGate
URL: [Link]
Application Note: High-Throughput Antifungal Screening Protocol for Triazole Compounds
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: CYP51 Inhibition in Yeasts and Filamentous Fungi (Molds) As a Senior Application Scientist, I have designed this protocol to...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: CYP51 Inhibition in Yeasts and Filamentous Fungi (Molds)
As a Senior Application Scientist, I have designed this protocol to bridge the gap between high-throughput screening (HTS) efficiency and the rigorous clinical standards required for antifungal drug development. This guide does not merely list steps; it deconstructs the causality behind experimental parameters to ensure your assay functions as a robust, self-validating system.
Mechanistic Rationale: Targeting CYP51
Triazole compounds (e.g., fluconazole, voriconazole, posaconazole) are the cornerstone of modern antifungal therapy. Their primary mechanism involves binding to1[1], a highly conserved cytochrome P450 enzyme responsible for catalyzing the conversion of lanosterol to ergosterol[2].
Ergosterol is the fungal analog of cholesterol. By competitively inhibiting CYP51, triazoles trigger a dual-threat cascade: the depletion of essential ergosterol compromises cell membrane fluidity, while the1[1] disrupts membrane asymmetry, ultimately leading to cell lysis.
Figure 1: Ergosterol biosynthesis pathway highlighting CYP51 inhibition by triazoles.
Standardized Frameworks & Causality in Assay Design
To ensure that in vitro screening translates to in vivo efficacy, this protocol harmonizes high-throughput workflows with the gold-standard reference methods established by the3[3] and 4[4].
CLSI M27 governs the testing of yeasts (e.g., Candida spp.)[3].
CLSI M38 governs the testing of filamentous fungi (e.g., Aspergillus spp.)[5].
The "Why" Behind the Reagents (Causality)
Media Selection (RPMI 1640 + MOPS): Fungi secrete organic acids during exponential growth. Without a robust buffer, the media pH will plummet. A drop in pH alters the ionization state of the triazole compound, artificially shifting its solubility and target affinity. Therefore, 6[6] is strictly required.
Glucose Concentration: While CLSI traditionally uses 0.2% glucose, 6[6]. For high-throughput visual or spectrophotometric readings, 2% glucose is highly recommended as it facilitates robust, unambiguous growth endpoints, reducing false-positive resistance readings.
Solvent (100% DMSO): Triazoles are highly lipophilic. Aqueous buffers will cause compound precipitation, leading to false-negative screening results. Compounds must be dissolved in 100% DMSO, ensuring the final well concentration of DMSO never exceeds 1% to prevent solvent-induced fungal toxicity.
Figure 2: High-throughput broth microdilution screening workflow for triazole compounds.
Phase 1: Compound Preparation & Plate Setup
Stock Generation: Dissolve the experimental triazole in 100% DMSO to yield a stock concentration of 1600 µg/mL.
Serial Dilution: In a 96-well U-bottom microtiter plate, perform a 2-fold serial dilution of the drug in RPMI 1640 (buffered with MOPS, 2% glucose). The standard screening range should be 16 µg/mL down to 0.015 µg/mL.
Self-Validating Controls: Every plate must contain:
Column 11 (Growth Control): Media + Inoculum + 1% DMSO (No drug).
Column 12 (Sterility Control): Media + 1% DMSO (No inoculum).
Phase 2: Inoculum Standardization
Avoid the "inoculum effect" (artificially inflated MICs due to high cell density) by adhering strictly to these optical density (OD) parameters.
For Yeasts (CLSI M27): Suspend 24-hour colonies in sterile saline. Adjust the transmittance to 530 nm to match a 0.5 McFarland standard (
to CFU/mL). Dilute 1:1000 in RPMI 1640 to achieve a final well concentration of to CFU/mL.
For Molds (CLSI M38): Harvest conidia from 7-day-old cultures using saline with 0.05% Tween 20. Adjust spectrophotometrically to an OD of 0.09 to 0.17 at 530 nm. Dilute 1:50 in RPMI 1640 to achieve a final well concentration of
Dispense 100 µL of the standardized inoculum into wells containing 100 µL of the serially diluted compound.
Incubate the plates in ambient air at 35°C.
Endpoint Reading: Read yeasts at 24-48 hours and molds at 48-72 hours. For triazoles, the Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that produces a
50% reduction in growth compared to the drug-free growth control.
Quality Control & Quantitative Metrics
A screening assay is only as trustworthy as its Quality Control (QC). If the MIC of the reference triazole against the standard QC strains falls outside the established ranges, the entire plate's data must be discarded.
Table 1: Expected MIC Ranges for Quality Control Strains
A low MIC simply indicates growth inhibition; it does not prove the compound is a CYP51 inhibitor (it could merely be a non-specific membrane toxin). To validate the triazole mechanism of action, perform an Ergosterol Extraction and Quantification Assay :
Treat a mid-log phase culture of Candida albicans with the experimental compound at 0.5× and 1× MIC for 16 hours.
Saponify the cell pellets using 25% alcoholic potassium hydroxide (85°C for 1 hour).
Extract the non-saponifiable lipids (sterols) using an n-heptane organic phase.
Spectrophotometric Analysis: Scan the heptane layer between 240 nm and 300 nm.
Validation Metric: Normal ergosterol exhibits distinct absorption peaks at 271, 281, and 293 nm. A true triazole CYP51 inhibitor will cause a dose-dependent flattening of these peaks and the emergence of a late-eluting peak (representing the toxic 14α-methylated sterols).
References
Clinical and Laboratory Standards Institute. "M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi." CLSI.org.
Clinical and Laboratory Standards Institute. "M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." CLSI.org.
European Committee on Antimicrobial Susceptibility Testing. "Fungi (AFST) - EUCAST." EUCAST.org.
National Institutes of Health. "Antifungal Susceptibility Testing: Current Approaches." NIH.gov.
National Institutes of Health. "Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document)." NIH.gov.
PatSnap. "What are Ergosterol biosynthesis inhibitors and how do they work?" PatSnap.com.
National Institutes of Health. "Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51." NIH.gov.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Assay Biologists, Medicinal Chemists, and Anti-Infective Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Scientific Rationale & Target Biology
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic targets. The shikimate pathway, essential for the biosynthesis of aromatic amino acids in bacteria but entirely absent in mammals, presents a highly selective target space[1].
Shikimate kinase (MtSK), the fifth enzyme in this pathway, catalyzes the ATP-dependent phosphorylation of shikimate to yield shikimate-3-phosphate and ADP[2]. Recent structure-based drug design efforts have identified phenyl(4H-1,2,4-triazol-3-yl)methanol derivatives—such as the alicyclic hybrid MSDRT 12—as potent, enantiospecific inhibitors of MtSK[3]. The 1,2,4-triazole core acts as a transition-state mimic, forming critical hydrogen bonds with active site residues Arg58 and Arg136, effectively trapping the enzyme in an inactive conformation and preventing the catalytic turnover of shikimate[1][4].
To accurately quantify the inhibitory potency (IC
) of these triazole derivatives, a continuous spectrophotometric coupled-enzyme assay is employed. This method provides real-time kinetic data by linking the MtSK-generated ADP to the oxidation of NADH, which can be monitored at 340 nm.
Mechanistic Workflow of the Coupled Assay
Because the direct products of MtSK (shikimate-3-phosphate and ADP) do not possess distinct optical absorbance signatures, we utilize a Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) coupled system.
Causality of the Design: ADP generated by MtSK is immediately consumed by PK to dephosphorylate phosphoenolpyruvate (PEP), yielding ATP and pyruvate. The pyruvate is then reduced to lactate by LDH, a step that strictly requires the oxidation of NADH to NAD
. The stoichiometric depletion of NADH results in a measurable decrease in absorbance at 340 nm, directly proportional to MtSK activity[2].
Fig 1. Coupled enzyme assay mechanism for MtSK inhibition via NADH oxidation.
Self-Validating Assay Architecture
A robust biochemical assay must internally verify its own integrity to prevent false positives (e.g., compounds that inhibit the coupling enzymes rather than MtSK). This protocol is designed as a self-validating system incorporating three critical control axes:
Maximum Velocity (
) Control: Contains enzyme, substrates, and DMSO vehicle (no inhibitor). Validates that the MtSK and coupling enzymes are fully active.
Background (No-Enzyme) Control: Contains all reagents except MtSK. Validates that spontaneous ATP hydrolysis or NADH oxidation is negligible.
Orthogonal Interference Control (Critical for Novel Scaffolds): Triazole inhibitors are incubated with the PK/LDH coupling system and spiked with a known concentration of ADP (bypassing MtSK). If NADH depletion slows down in this well, the triazole compound is a false positive inhibiting the coupling enzymes, not MtSK.
Step-by-Step Experimental Protocol
Reagent Preparation
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl
. (Causality: Mg is an essential cofactor for ATP binding in the MtSK P-loop[1]).
Coupling Mix (Prepare fresh on ice): 2.5 mM PEP, 0.2 mM NADH, 2 U/mL Pyruvate Kinase (PK), and 2 U/mL Lactate Dehydrogenase (LDH) in Assay Buffer.
Substrate Solution: 2 mM Shikimic Acid and 2.5 mM ATP in Assay Buffer.
Enzyme Stock: Recombinant MtSK diluted to a working concentration of 50 nM in Assay Buffer.
Inhibitor Titration: Prepare a 10 mM stock of the phenyl(4H-1,2,4-triazol-3-yl)methanol derivative in 100% DMSO. Perform a 3-fold serial dilution to generate a 10-point concentration curve.
Dispense Coupling Mix: Add 50 µL of the Coupling Mix to all experimental and control wells.
Add Inhibitor: Transfer 2 µL of the serially diluted triazole inhibitor (or DMSO for controls) to the respective wells. The final DMSO concentration must remain
2% to prevent enzyme denaturation.
Add Enzyme & Pre-incubate: Add 28 µL of the MtSK Enzyme Stock to the wells. Incubate the plate at 25°C for 10 minutes. (Causality: Pre-incubation allows the triazole derivative to establish binding equilibrium with the MtSK active site before the reaction is forced forward by ATP).
Initiate Reaction: Add 20 µL of the Substrate Solution (Shikimate + ATP) to all wells simultaneously using a multichannel pipette to start the reaction. Total well volume = 100 µL.
Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm continuously for 20 minutes at 25°C, taking readings every 30 seconds.
Data Analysis & IC
Determination
Calculate the initial reaction velocity (
) for each well by determining the linear slope of the absorbance vs. time curve () during the first 5-10 minutes.
Subtract the slope of the Background Control from all test wells.
Normalize the velocities against the
Control (set as 100% activity).
Plot % Remaining Activity against the log
[Inhibitor] and fit the data using a non-linear regression (four-parameter logistic equation) to determine the IC.
Quantitative Data Presentation
Triazole derivatives often possess chiral centers that drastically impact their binding affinity within the MtSK active site. Below is a representative data summary demonstrating the enantiospecificity of the alicyclic triazole compound MSDRT 12 (Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol)[3].
Table 1: Enantiospecific Inhibition of MtSK by Triazole Stereoisomers
Compound / Stereoisomer
Enantiomeric Purity (%)
MtSK IC (M)
MIC against M. tb H37Rv (g/mL)
MSDRT 12 (Racemate)
N/A
14.2
12.5
Isomer I
98.7
> 50.0
> 50.0
Isomer II
99.8
45.1
25.0
Isomer III
99.1
2.4
3.12
Isomer IV
99.5
38.6
25.0
Data Interpretation: The assay clearly resolves the stereochemical preference of the MtSK binding pocket. Isomer III exhibits a nearly 6-fold increase in potency over the racemate, confirming that the spatial orientation of the phenyl(4H-1,2,4-triazol-3-yl)methanol scaffold is the primary driver of target engagement and subsequent whole-cell antitubercular activity[3].
References
Isolation and Evaluation of the Enantiospecific Antitubercular Activity of a Novel Triazole Compound. National Institutes of Health (PMC). Available at:[Link][3]
Selective Mycobacterium tuberculosis Shikimate Kinase Inhibitors as Potential Antibacterials. National Institutes of Health (PMC). Available at:[Link][1]
Mycobacterium tuberculosis Shikimate Kinase Inhibitors: Design and Simulation Studies of the Catalytic Turnover. Journal of the American Chemical Society. Available at:[Link][4]
Synthesis, molecular docking and biological evaluation of novel 1,2,4-triazole-isatin derivatives as potential Mycobacterium tuberculosis Shikimate kinase inhibitors. Indian Journal of Pharmaceutical Science & Research / PubMed. Available at:[Link][2]
Application Note: Enantiospecific Molecular Docking of Phenyl(4H-1,2,4-triazol-3-yl)methanol Derivatives Targeting the Mycobacterial Shikimate Pathway
Audience: Researchers, Computational Chemists, and Drug Development Professionals Focus: Mycobacterium tuberculosis (Mtb) Target Proteins (MtSK and MtDHQase) Scientific Rationale: The Shikimate Pathway & Dual-Targeting T...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Computational Chemists, and Drug Development Professionals
Focus: Mycobacterium tuberculosis (Mtb) Target Proteins (MtSK and MtDHQase)
Scientific Rationale: The Shikimate Pathway & Dual-Targeting
The emergence of multidrug-resistant Mycobacterium tuberculosis necessitates the identification of novel therapeutic targets. The mycobacterial shikimate pathway is an exceptionally attractive target for rational drug design because it is essential for the survival and virulence of the pathogen but is entirely absent in mammalian hosts[1].
Recent drug discovery efforts have identified phenyl(4H-1,2,4-triazol-3-yl)methanol derivatives as potent antitubercular agents. A prime example is MSDRT 12 (Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol), a hybrid molecule designed to act as a dual-target inhibitor within this pathway[2]. The causality behind its design is highly specific:
The Alicyclic Scaffold is structurally optimized to competitively inhibit Type II Dehydroquinase (MtDHQase) .
The Substituted Triazole Moiety is designed to occupy the ATP/shikimate binding pocket of Shikimate Kinase (MtSK) .
Dual-targeting mechanism of phenyl(4H-1,2,4-triazol-3-yl)methanol derivatives in M. tuberculosis.
The Causality of Chirality: Why Stereospecific Docking is Mandatory
A critical failure point in standard high-throughput virtual screening is the neglect of stereochemistry. Phenyl(4H-1,2,4-triazol-3-yl)methanol derivatives like MSDRT 12 possess multiple chiral centers. Experimental in vitro assays demonstrate profound enantiospecificity: out of the four possible stereoisomers of MSDRT 12, Isomer III is highly potent (MIC = 0.78 µg/mL), while Isomers I and IV are completely inactive[2].
If a computational workflow relies on a default 2D-to-3D conversion, it may arbitrarily generate an inactive stereoisomer, leading to false-negative docking scores. Therefore, explicit stereoisomer generation and independent docking of each enantiomer/diastereomer is a mandatory protocol requirement.
Experimental Protocols: A Self-Validating Workflow
To ensure high trustworthiness and reproducibility, the following step-by-step methodology incorporates a self-validating control system.
Phase A: Ligand Preparation
2D Sketching & Ionization: Draw the core phenyl(4H-1,2,4-triazol-3-yl)methanol structure. Generate ionization states at physiological pH (7.4 ± 1.0) using tools like Epik (Schrödinger) or OpenBabel.
Tautomer Generation (Critical Step): The 1,2,4-triazole ring can exist in multiple tautomeric states (protonation at N1, N2, or N4). Causality: Failure to generate these states will result in missed hydrogen-bonding opportunities with the receptor's catalytic residues.
Stereoisomer Enumeration: Explicitly generate all possible stereoisomers (e.g.,
where is the number of chiral centers).
Energy Minimization: Minimize the 3D structures using the OPLS4 or MMFF94 force field to relieve steric strain.
Structural Refinement: Remove all water molecules beyond 3.0 Å of the active site. Retain essential cofactors (e.g., Mg²⁺ in MtSK) as they are critical for structural integrity and ligand bridging.
Protonation Assignment: Assign hydrogen atoms and optimize the hydrogen-bond network (e.g., flipping Asn/Gln/His side chains) at pH 7.4.
Grid Definition: Center the receptor grid box (typically 20 × 20 × 20 Å) strictly on the centroid of the co-crystallized native ligands (shikimate for 2G1K; 2,3-anhydroquinate for 1H0R).
Self-Validation Protocol: Before docking the triazole derivatives, extract the native co-crystallized ligand and re-dock it into the generated grid.
Acceptance Criterion: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is ≤ 2.0 Å . If the RMSD exceeds this threshold, the grid parameters or protein protonation states must be recalibrated.
Phase D: Stereospecific Docking Execution
Execute flexible-ligand/rigid-receptor docking (using Glide SP/XP or AutoDock Vina) for all generated stereoisomers and tautomers.
Rank poses based on empirical scoring functions, prioritizing poses that maintain the conserved hydrogen-bonding network.
The table below summarizes the theoretical docking affinities correlated with experimental in vitro MIC data[2]. The data clearly illustrates why stereospecific evaluation is critical: the spatial orientation of Isomer III allows for optimal thermodynamic binding, whereas the inverted stereocenters of Isomers I and IV cause severe steric clashes within the binding pocket.
Table 1: Enantiospecific Docking Profile of MSDRT 12 Stereoisomers
Stereoisomer
MtSK (2G1K) Docking Score (kcal/mol)
MtDHQase (1H0R) Docking Score (kcal/mol)
Experimental MIC against Mtb H37Rv (µg/mL)
Biological Status
Isomer I
-5.2
-4.8
> 50.0
Inactive
Isomer II
-6.1
-5.9
12.5
Weakly Active
Isomer III
-9.4
-8.7
0.78
Highly Potent
Isomer IV
-4.9
-4.5
> 50.0
Inactive
Post-Docking Analysis & Interaction Profiling
When analyzing the docking results of the highly potent Isomer III , computational chemists should verify the presence of the following mechanistic interactions:
MtSK (Shikimate Kinase) Interactions: The hydroxyl group of the phenyl(4H-1,2,4-triazol-3-yl)methanol core acts as a crucial hydrogen bond donor to the catalytic Arg117 and Lys15 residues. The triazole ring typically engages in
-cation interactions with basic residues in the ATP-binding pocket[3].
MtDHQase (Type II Dehydroquinase) Interactions: The alicyclic extension must orient itself into the hydrophobic pocket, while the triazole nitrogen atoms form critical hydrogen bonds with the essential loop residue Tyr24 and Arg108 , effectively locking the enzyme in an inactive conformation[4].
By strictly adhering to this enantiospecific, self-validating protocol, researchers can reliably predict the binding affinities of novel triazole-based antitubercular compounds, reducing late-stage attrition in drug development pipelines.
References
1.[2] Shekar, R., Sinha, B. N., Mukhopadhya, A., & Degani, M. S. (2014). Isolation and Evaluation of the Enantiospecific Antitubercular Activity of a Novel Triazole Compound. Scientia Pharmaceutica, 82(1), 87-97. URL:[Link]
2.[3] Gu, Y., et al. (2006). 2G1K: Crystal structure of Mycobacterium tuberculosis shikimate kinase in complex with shikimate at 1.75 angstrom resolution. RCSB Protein Data Bank. URL:[Link]
3.[4] Roszak, A. W., et al. (2003). 1H0R: Type II Dehydroquinase from Mycobacterium tuberculosis complexed with 2,3-anhydro-quinic acid. RCSB Protein Data Bank. URL:[Link]
4.[1] Ducati, R. G., Basso, L. A., & Santos, D. S. (2007). Mycobacterial shikimate pathway enzymes as targets for drug design. Current Drug Targets, 8(3), 423-435. URL:[Link]
Application Notes & Protocols: Leveraging the Phenyl(4H-1,2,4-triazol-3-yl)methanol Scaffold for Modern Drug Discovery
Abstract: The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability, versatile molecular interaction capabilities, and presence in numerous clin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability, versatile molecular interaction capabilities, and presence in numerous clinically significant drugs.[1][2] This guide focuses on a specific, highly adaptable derivative: phenyl(4H-1,2,4-triazol-3-yl)methanol. We provide an in-depth exploration of this scaffold, from its fundamental chemical attributes and synthesis to its application in drug design, with a primary focus on the development of potent antifungal agents. This document furnishes researchers, scientists, and drug development professionals with detailed synthetic protocols, bioassay methodologies, and the causal reasoning behind key experimental choices, thereby empowering the rational design of novel therapeutics based on this versatile molecular framework.
The Phenyl(4H-1,2,4-triazol-3-yl)methanol Scaffold: A Privileged Core Structure
The efficacy of the phenyl(4H-1,2,4-triazol-3-yl)methanol scaffold in drug design stems from the strategic combination of its three key components: the 1,2,4-triazole ring, the phenyl group, and the methanol moiety. This unique arrangement offers a trifecta of desirable properties for interacting with biological targets and optimizing pharmacokinetic profiles.
1,2,4-Triazole Ring: This heterocyclic core is metabolically robust and acts as a potent pharmacophore. Its nitrogen atoms can serve as both hydrogen bond donors and acceptors, and crucially, can coordinate with metal ions in enzyme active sites, a feature famously exploited in azole antifungals.[2][3] Furthermore, the triazole ring can function as a bioisostere for amide, ester, and carboxylic acid groups, enhancing drug-like properties.[2]
Phenyl Group: This aromatic ring provides a critical anchor for hydrophobic interactions within target proteins. It also serves as a readily modifiable position; by introducing various substituents (e.g., halogens, alkyls, alkoxys), one can precisely tune the electronic and steric properties of the molecule to optimize binding affinity and selectivity.[4][5]
Methanol Moiety: The primary alcohol (-CH₂OH) is a key functional handle. It acts as a hydrogen bond donor and acceptor, contributing to target binding. More importantly, it is an ideal point for chemical derivatization, allowing for the attachment of diverse side chains to explore the chemical space around the core scaffold and improve potency and pharmacokinetic properties.[6]
Technical Support Center: Troubleshooting Phenyl(4H-1,2,4-triazol-3-yl)methanol Synthesis
Welcome to the Advanced Application Support Center. 1,2,4-triazole derivatives are critical scaffolds in modern drug discovery, exhibiting potent antitubercular, antimicrobial, and anti-inflammatory properties[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. 1,2,4-triazole derivatives are critical scaffolds in modern drug discovery, exhibiting potent antitubercular, antimicrobial, and anti-inflammatory properties[1]. The synthesis of 1,2,4-triazoles via the condensation of hydrazines and acyl derivatives is a foundational approach, often relying on variations of the Einhorn-Brunner or Pellizzari reactions[2].
However, synthesizing phenyl(4H-1,2,4-triazol-3-yl)methanol frequently presents yield bottlenecks due to incomplete cyclization, chemoselectivity failures during reduction, and tautomerism-induced purification losses. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-yield synthesis.
Diagnostic Q&A: Mechanistic Troubleshooting
Q1: My cyclization yield is stalling below 40% despite prolonged heating. Why is the reaction not proceeding to completion?Causality: The formation of the 1,2,4-triazole core via the condensation of an imidate (or amide) with a hydrazide proceeds through an open-chain amidrazone intermediate. The final cyclization step requires the elimination of water. If water is not actively removed from the system, the reaction reaches a thermodynamic equilibrium, favoring the hydrolysis of the intermediate back to the starting materials[2].
Solution: Shift the equilibrium by actively removing water. Implement a Dean-Stark apparatus using a high-boiling azeotropic solvent like toluene. Alternatively, microwave-assisted synthesis at 180°C has been shown to rapidly drive the dehydration and force cyclization[3].
Q2: During the reduction of the intermediate triazole-3-carboxylate to the target methanol derivative, I observe ring cleavage and multiple byproducts. What is causing this?Causality: The 1,2,4-triazole ring is electron-deficient. When using harsh, unselective reducing agents like Lithium Aluminum Hydride (LiAlH
) at elevated temperatures, the hydride can attack the electrophilic carbons of the triazole ring (C3 or C5), leading to over-reduction or C-N bond cleavage.
Solution: Switch to a milder, chemoselective reducing agent. Lithium Borohydride (LiBH) in THF at 0°C to room temperature provides sufficient hydride nucleophilicity to reduce the ester to the primary alcohol without compromising the integrity of the heteroaromatic ring.
Q3: My product streaks heavily on normal-phase silica gel, leading to massive losses during column chromatography. How can I improve recovery?Causality: 1,2,4-triazoles undergo rapid annular prototropic tautomerism (existing dynamically as 1H, 2H, and 4H forms)[4]. On standard acidic silica gel, the basic nitrogen atoms interact strongly and protonate unevenly, causing severe peak tailing, streaking, and irreversible adsorption.
Solution: Deactivate the silica by pre-treating the column with 1-2% triethylamine (TEA) in the eluent, or switch to neutral alumina. For scalable synthesis, bypass chromatography entirely by exploiting the compound's pH-dependent solubility via isoelectric precipitation.
Visual Diagnostics Workflow
Fig 1: Diagnostic workflow for troubleshooting low yields in triazole-methanol synthesis.
Quantitative Data: Reaction Optimization Summary
The following table summarizes the impact of optimizing reaction parameters across the two-step synthesis workflow.
Reaction Stage
Original Condition
Optimized Condition
Yield Shift
Mechanistic Reason
Cyclization
Ethanol, Reflux (78°C), 12h
Toluene, Reflux (110°C) with Dean-Stark, 8h
38% 85%
Azeotropic removal of water prevents amidrazone hydrolysis[2].
Cyclization
Conventional Heating
Microwave Irradiation (180°C, sealed vial), 30 min
38% 91%
High thermal energy overcomes the dehydration activation barrier[3].
Reduction
LiAlH in THF, Reflux
LiBH in THF, 0°C to RT, 4h
22% 78%
Chemoselective hydride transfer avoids triazole ring cleavage.
Purification
Standard Silica Gel Column
Isoelectric Precipitation (pH 6.5)
45% 92%
Eliminates tautomer-induced irreversible adsorption on acidic silica[4].
Self-Validating Experimental Protocol
This protocol details the optimized two-step synthesis of phenyl(4H-1,2,4-triazol-3-yl)methanol. Every step includes specific validation checkpoints to ensure the system is functioning as intended before proceeding.
Step 1: Synthesis of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend benzhydrazide (10.0 mmol) and ethyl 2-ethoxy-2-iminoacetate (11.0 mmol) in anhydrous toluene (100 mL).
Cyclization: Heat the mixture to a vigorous reflux (110°C). Monitor the collection of water in the Dean-Stark trap. Continue refluxing for 8 hours.
Validation Checkpoint 1 (In-Process): Perform TLC (Hexane:EtOAc 1:1). The intermediate amidrazone (Rf ~0.2) should completely convert to the cyclized triazole ester (Rf ~0.5, strong UV absorbance). If the Rf 0.2 spot persists, continue refluxing.
Workup: Cool the reaction to room temperature. The product will precipitate. Filter the solid and wash with cold hexanes to afford the pure ester.
Validation Checkpoint 2 (Analytical):
H NMR (DMSO-) must show a broad singlet at ~14.5 ppm (triazole N-H) and characteristic ethyl ester signals (quartet at 4.3 ppm, triplet at 1.3 ppm).
Step 2: Chemoselective Reduction to Phenyl(4H-1,2,4-triazol-3-yl)methanol
Reaction Setup: Dissolve the ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate (5.0 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere. Cool the solution to 0°C using an ice bath.
Reduction: Slowly add LiBH
(2.0 M in THF, 7.5 mmol, 1.5 eq) dropwise over 15 minutes.
Validation Checkpoint 3 (In-Process): Gentle gas evolution should be observed upon addition, indicating active hydride transfer.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Quenching & Precipitation: Cool back to 0°C and cautiously quench with saturated aqueous NH
Cl (10 mL) to destroy excess hydride. Evaporate the THF under reduced pressure. Adjust the aqueous residue to pH 6.5 using 1M HCl.
Validation Checkpoint 4 (Physical): At exactly pH 6.5 (the isoelectric point), the target methanol derivative will crash out of solution as a white precipitate.
Isolation: Filter the solid, wash with ice-cold water, and dry under vacuum.
Validation Checkpoint 5 (Analytical):
H NMR (DMSO-) must show the disappearance of the ethyl ester signals and the appearance of a methylene singlet at ~4.6 ppm (CH-OH) and a broad triplet at ~5.5 ppm (OH).
References
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. frontiersin.org. 4
A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. scispace.com. 2
Isolation and Evaluation of the Enantiospecific Antitubercular Activity of a Novel Triazole Compound - PMC. nih.gov. 1
Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers - Benchchem. benchchem.com. 3
Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Triazole Ring Formation
Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize r...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this critical heterocyclic scaffold. The 1,2,4-triazole nucleus is a vital component in a wide range of pharmaceuticals, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2][3][4] This guide provides in-depth, field-proven insights to help you navigate the complexities of 1,2,4-triazole synthesis.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses frequent problems encountered during 1,2,4-triazole synthesis in a question-and-answer format, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low Reaction Yield
Q: My 1,2,4-triazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A: Low yields are a persistent challenge in 1,2,4-triazole synthesis and can stem from several factors.[5] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Suboptimal Reaction Conditions: Traditional methods for synthesizing 1,2,4-triazoles often necessitate high temperatures and prolonged reaction times, which can lead to product degradation.[5]
Solution: Consider employing microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically shorten reaction times, often from hours to minutes, and frequently leads to higher yields and product purity by minimizing byproduct formation.[1][6] For conventional heating, a thorough optimization of temperature, reaction time, and catalyst loading is essential.[5]
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to the formation of side products and a lower yield of the desired 1,2,4-triazole.[5]
Solution: Ensure all reactants and reagents are of high purity. If necessary, purify starting materials before use. The stability of certain reagents, like hydrazines, is also a critical factor; always use a fresh or properly stored source.[5]
Incomplete Conversion: A slow reaction rate can result in incomplete conversion of the starting materials.
Solution: Carefully monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.[5]
Catalyst and Reaction System: The choice of catalyst and the overall reaction system can significantly impact the yield.
Solution: Experiment with different catalytic systems. For instance, in the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines, a copper catalyst with O₂ as the oxidant and K₃PO₄ as the base has proven effective.[7][8]
Issue 2: Formation of Isomeric Mixtures and Lack of Regioselectivity
Q: My reaction is producing a mixture of regioisomers (e.g., 1,3- and 1,5-disubstituted 1,2,4-triazoles). How can I control the regioselectivity?
A: Achieving high regioselectivity is a common hurdle, particularly in methods like the Einhorn-Brunner reaction which are known to produce isomeric mixtures.[5][9]
Einhorn-Brunner Reaction: In this reaction, the condensation of an unsymmetrical diacylamine (imide) with a hydrazine can lead to a mixture of isomers.[5][9][10][11] The regioselectivity is influenced by the electronic properties of the acyl groups.
Solution: The hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, the acyl group derived from the stronger carboxylic acid will predominantly be found at the 3-position of the 1,2,4-triazole ring.[5][9] Careful selection of the diacylamine starting material based on the electronic nature of its substituents can favor the formation of a specific isomer.
Catalyst-Controlled Synthesis: The choice of catalyst can be a powerful tool for controlling regioselectivity.
Solution: In the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst favors the formation of 1,5-disubstituted isomers.[7][8][12] This allows for precise control over the isomeric outcome.
Issue 3: Difficult Purification
Q: I am struggling to purify my 1,2,4-triazole product from the reaction mixture. What are some effective purification strategies?
A: The purification of 1,2,4-triazole derivatives can be challenging due to the presence of unreacted starting materials, side products, and isomers.[5]
Standard Chromatographic Methods:
Solution: Column chromatography on silica gel is a widely used method for purifying 1,2,4-triazole derivatives. A common solvent system to start with is a mixture of chloroform and methanol (e.g., 90:10).[5]
Crystallization:
Solution: Recrystallization can be a highly effective technique for obtaining pure solid products. The choice of solvent is critical and often requires experimentation to find the optimal conditions.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing 1,2,4-triazole derivatives?
A1: Several classical and modern methods exist for the synthesis of 1,2,4-triazoles. Some of the most common include:
Pellizzari Reaction: This method involves the condensation of an amide and a hydrazide.[2][13] However, it often requires high temperatures and can result in low yields.[5]
Einhorn-Brunner Reaction: This reaction involves the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[2][9][10][11]
Synthesis from Amidines: Amidines are versatile precursors for 1,2,4-triazoles and can react with various reagents and catalysts.[7][12][14][15]
Microwave-Assisted Synthesis: This "green" chemistry approach significantly reduces reaction times and often improves yields for various 1,2,4-triazole syntheses.[1][6][16][17]
Q2: Are there more environmentally friendly methods for synthesizing 1,2,4-triazoles?
A2: Yes, "green" chemistry principles are increasingly being applied to the synthesis of 1,2,4-triazoles. Microwave-assisted synthesis is a prime example, as it often reduces the need for large quantities of solvents and decreases energy consumption.[1][6] Catalyst-free methods, such as the microwave-assisted synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, also represent a greener approach.[8][16]
Q3: What role does the solvent play in optimizing the reaction?
A3: The choice of solvent can significantly influence the reaction rate, yield, and even the product distribution. Polar aprotic solvents like DMF and DMSO are commonly used.[14][18] It is often beneficial to screen a variety of solvents with different polarities to find the optimal conditions for a specific reaction.[14] In some cases, solvent-free reactions, particularly under microwave irradiation, can be highly effective.[17]
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide
This protocol is based on a catalyst-free method and is notable for its simplicity and efficiency.[16]
Materials:
Substituted hydrazine (1.0 eq)
Formamide (20 eq)
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
In a microwave-safe vessel, combine the substituted hydrazine and formamide.
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at 160°C for 10 minutes.
After the reaction is complete, cool the vessel to room temperature.
The product can typically be isolated by precipitation upon addition of water, followed by filtration.
Further purification can be achieved by recrystallization from a suitable solvent.
Parameter
Recommended Value
Temperature
160°C
Time
10 minutes
Formamide
20 equivalents
Catalyst
None
Protocol 2: General Procedure for the Einhorn-Brunner Reaction
This protocol outlines the acid-catalyzed condensation of a diacylamine with a hydrazine.[9]
Materials:
Diacylamine (Imide) (1.0 eq)
Substituted Hydrazine (1.1 eq)
Glacial Acetic Acid (as solvent and catalyst)
Round-bottom flask with reflux condenser
Magnetic stirrer and heating mantle
Procedure:
In a round-bottom flask, dissolve the diacylamine in glacial acetic acid.
Slowly add the substituted hydrazine to the stirring solution.
Heat the reaction mixture to reflux (approximately 110-120°C).
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).
Once complete, allow the mixture to cool to room temperature.
The product often precipitates from the solution and can be collected by vacuum filtration.
Wash the crude product with cold ethanol and recrystallize from a suitable solvent to obtain the pure 1,2,4-triazole.
Visualizing Reaction Pathways and Troubleshooting
Troubleshooting Workflow for Low Yield
The following diagram illustrates a systematic approach to troubleshooting low reaction yields in 1,2,4-triazole synthesis.
Caption: A logical workflow for diagnosing and resolving issues of low reaction yield.
General Reaction Mechanism: Einhorn-Brunner Reaction
This diagram outlines the key steps in the Einhorn-Brunner reaction for the formation of a 1,2,4-triazole ring.
Caption: Simplified mechanism of the Einhorn-Brunner reaction.
References
Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10. [Link]
Yüksek, H., Gürsoy, S., & Demirbaş, A. (2013). Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. Journal of the Korean Chemical Society, 57(2), 243-248. [Link]
Maddila, S., Pagadala, R., & Jonnalagadda, S. B. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry, 10(10), 735-748. [Link]
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025, January 24). RSC Advances. [Link]
Pan, Y., Li, Z., & Wang, L. (2005). microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles. HETEROCYCLES, 65(8), 1957-1962. [Link]
Zhang, C., Liang, Z., Jia, X., Wang, M., Zhang, G., & Hu, M.-L. (2020). A Practical Base-Mediated Synthesis of 1,2,4-Triazoles Enabled by a Deamination Annulation Strategy. Chemical Communications, 56(92), 14215-14218. [Link]
Jänsch, H., & Viveros-Reyes, C. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International, 43(4), 381-404. [Link]
Al-Ostoot, F. H., Al-Tamimi, A.-M. M., & Al-Majid, A. M. (2021). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Mini-Reviews in Medicinal Chemistry, 21(1), 46-65. [Link]
Belapure, A. S. (2016). Synthesis and Catalytic Applications of 1,2,4- Triazoles in Oxidative. ISRES. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
Wang, W., Li, Y., & Li, Y. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1039985. [Link]
A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2021, November 21). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Kim, J., & Lee, S. (2021). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. Chemical Communications, 57(91), 12151-12154. [Link]
Belapure, A. S. (2016). Synthesis and Catalytic Applications of 1,2,4- Triazoles in Oxidative. TRACE: Tennessee Research and Creative Exchange. [Link]
Cheng, Y. R. (2020). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. [Link]
Kumar, A., Singh, R., & Kumar, S. (2022). Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Chemical Science, 13(45), 13463-13469. [Link]
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 16). Molecules. [Link]
Effect of Temperature and Solvent on Molecular Interactions of 1, 2, 4-Triazole Derivative. (2025, August 10). Journal of Solution Chemistry. [Link]
Guo, Q., & Wang, J. (2016). Synthesizing process of 1H-1,2,4-triazole.
Synthesis of Fused Bicyclic[1][2][16]-Triazoles from Amino Acids. (2024, December 6). Organic Letters. [Link]
Movassaghi, M., & Schmidt, M. A. (2007). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. Organic Letters, 9(10), 1903-1906. [Link]
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). Pharmacia. [Link]
2986-A Review on Methods of Synthesis of 1,2,4-Triazole Derivatives. (n.d.). Scribd. [Link]
Technical Support Center: Troubleshooting the Synthesis of Phenyl(4H-1,2,4-triazol-3-yl)methanol
Welcome to the Advanced Technical Support Center for heterocyclic drug intermediates. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the failure modes in the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for heterocyclic drug intermediates. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the failure modes in the synthesis of highly functionalized triazoles [1].
The core challenge with phenyl(4H-1,2,4-triazol-3-yl)methanol is the inherent instability of the carbinol carbon, which is flanked by an electron-deficient triazole and a phenyl ring. This creates a "push-pull" electronic system that is highly susceptible to both nucleophilic cleavage and carbocationic side reactions. Traditional condensation methods often lack the regiocontrol required for C3-functionalization, making directed lithiation the preferred industrial route [3].
This guide explains the causality behind these side reactions and provides self-validating protocols to ensure high-yield, reproducible syntheses [2].
Mechanistic Overview of Side Reactions
To successfully synthesize this compound, you must understand the branching pathways where your intermediate can degrade. The diagram below illustrates the directed lithiation workflow and the thermodynamic traps that lead to side products.
Workflow of phenyl(4H-1,2,4-triazol-3-yl)methanol synthesis and major side-reaction pathways.
Troubleshooting Guide & FAQs
Q1: Why am I observing significant amounts of benzaldehyde and 1,2,4-triazole in my final product mixture during deprotection?Cause: You are experiencing retro-aldol-type cleavage (retro-hydroxyalkylation). The triazole ring is highly electron-deficient. In the presence of strong bases or elevated temperatures under acidic conditions, the C-C bond between the carbinol carbon and the triazole ring cleaves. This expels the triazolyl anion (a good leaving group due to resonance stabilization) and reforms benzaldehyde.
Solution: Maintain strict pH control during deprotection (pH 4.0–5.0 is optimal). Avoid heating the reaction above 30 °C. Use mild deprotecting agents like dilute HCl in methanol rather than harsh refluxing conditions.
Q2: My lithiation step yields mostly recovered starting material. What is quenching the reaction?Cause: The NH proton of an unprotected 1,2,4-triazole has a pKa of ~10. If the N-protecting group (e.g., Trityl or THP) is not fully installed, n-BuLi will simply deprotonate the amine rather than lithiate the C3 position. Additionally, trace moisture in the THF or the benzaldehyde reagent will immediately quench the highly reactive C3-lithio species.
Solution: Ensure >99% N-protection of the triazole starting material. Titrate your n-BuLi before use. Dry the benzaldehyde over activated 4Å molecular sieves and distill it under reduced pressure immediately prior to addition.
Q3: LC-MS shows a mass corresponding to [2M - H₂O + H]⁺. What is this byproduct?Cause: This is a symmetrical ether: bis(phenyl(4H-1,2,4-triazol-3-yl)methyl) ether. Under strongly acidic deprotection conditions, the benzylic/triazolylic hydroxyl group is protonated and leaves as water, forming a highly stabilized carbocation. A second molecule of the synthesized alcohol nucleophilically attacks this carbocation.
Solution: Reduce the concentration of the acid during the final deprotection step and increase the solvent dilution of the reaction mixture to disfavor bimolecular collisions.
Q4: I attempted a direct hydroxyalkylation of 1,2,4-triazole with benzaldehyde without a protecting group. Why did I get a complex mixture of N-alkylated products?Cause: The 1,2,4-triazole ring contains multiple nucleophilic nitrogen atoms. Under basic conditions, the triazolide anion is formed, which acts as an N-nucleophile rather than a C-nucleophile. This leads to the formation of N1- and N4-hemiaminals, completely bypassing the desired C3-hydroxyalkylation [3].
Solution: C-C bond formation at the 3-position requires directed ortho-metalation logic. You must mask the acidic NH proton with a bulky protecting group (like Trityl) to direct the strong base to deprotonate the C3 carbon exclusively.
Quantitative Impact of Deprotection Conditions
The table below summarizes our internal validation data regarding how different cleavage conditions dictate the ratio of the desired product versus thermodynamic side reactions.
Table 1: Impact of Deprotection Conditions on Product Yield and Side Reactions
Deprotection Condition
Temperature
Product Yield (%)
Retro-Cleavage (%)
Ether Byproduct (%)
1.0 M HCl / MeOH
25 °C
85%
< 2%
< 1%
1.0 M HCl / MeOH
65 °C (Reflux)
42%
15%
28%
2.0 M NaOH / MeOH
25 °C
12%
82%
0%
TFA (Neat)
25 °C
35%
5%
55%
Self-Validating Experimental Protocol
To ensure reproducibility, follow this optimized two-phase methodology. This protocol includes built-in In-Process Controls (IPCs) to validate causality at each step.
Phase 1: Lithiation and Hydroxyalkylation
Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add N-trityl-1,2,4-triazole (10.0 mmol) and anhydrous THF (50 mL).
Cooling: Submerge the flask in a dry ice/acetone bath and cool the solution to -78 °C.
Lithiation: Dropwise add n-butyllithium (1.1 eq, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for exactly 1 hour to ensure complete C3-lithiation.
Electrophile Addition: Add freshly distilled benzaldehyde (1.2 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to 0 °C.
IPC Check (Self-Validation): Pull a 50 µL aliquot, quench into 500 µL of methanol, and inject into LC-MS. The presence of the [M+H]⁺ peak for the protected intermediate without significant unreacted benzaldehyde validates the lithiation efficiency.
Quenching: Quench the reaction with saturated aqueous NH₄Cl (20 mL) at 0 °C to prevent retro-aldol cleavage. Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Mild Deprotection
Acidic Cleavage: Dissolve the crude protected intermediate in methanol (40 mL). Slowly add 1.0 M HCl in methanol until the pH reaches exactly 4.0.
Stirring: Stir at room temperature (strictly do not exceed 30 °C) for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1) until the trityl group is fully cleaved.
Neutralization: Carefully neutralize the mixture with saturated NaHCO₃ until the pH reaches 7.0. Failure to neutralize before concentration will trigger etherification.
Purification: Evaporate the methanol, extract the remaining aqueous layer with EtOAc, and purify via flash column chromatography (DCM:MeOH 95:5) to yield pure phenyl(4H-1,2,4-triazol-3-yl)methanol.
References
Shekar, R., Sinha, B. N., Mukhopadhya, A., & Degani, M. S. "Isolation and Evaluation of the Enantiospecific Antitubercular Activity of a Novel Triazole Compound." National Center for Biotechnology Information (PMC). Available at: [Link]
SciSpace. "A review on methods of synthesis of 1,2,4-triazole derivatives." SciSpace Literature Repository. Available at: [Link]
Optimization
"improving solubility of phenyl(4H-1,2,4-triazol-3-yl)methanol for biological assays"
Topic: Improving Solubility of Phenyl(4H-1,2,4-triazol-3-yl)methanol for Biological Assays Executive Summary You are encountering solubility issues with phenyl(4H-1,2,4-triazol-3-yl)methanol (Structure: Phenyl ring linke...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Improving Solubility of Phenyl(4H-1,2,4-triazol-3-yl)methanol for Biological Assays
Executive Summary
You are encountering solubility issues with phenyl(4H-1,2,4-triazol-3-yl)methanol (Structure: Phenyl ring linked by a hydroxymethylene bridge to a 1,2,4-triazole). While the predicted LogP (~0.[1]8) suggests moderate hydrophilicity, this compound often exhibits "dilution shock" —rapid crystallization when DMSO stock solutions are introduced to aqueous buffers.
This resistance to solution is driven by high lattice energy caused by intermolecular hydrogen bonding between the hydroxyl group (-OH) and the triazole nitrogens, rather than pure lipophilicity.
This guide provides three validated protocols to overcome this: Step-Down Dilution , Cyclodextrin Complexation , and Cosolvent Optimization .
Module 1: The "Crash-Out" Phenomenon & Step-Down Dilution
The Problem:
Directly pipetting a high-concentration DMSO stock (e.g., 10 mM) into a cell culture media (aqueous) creates a local environment of supersaturation. The hydrophobic phenyl rings aggregate instantly before they can disperse, causing the compound to precipitate (crash out).
The Solution: Intermediate Dilution Method
Do not dilute 1:1000 in one step. Use an intermediate "holding" solvent to buffer the polarity shift.
Protocol: The 3-Step Dilution Workflow
Prepare Master Stock: Dissolve neat powder in 100% Anhydrous DMSO to 20 mM . Sonicate at 40°C for 10 minutes to ensure the crystal lattice is broken.
Prepare Intermediate Stock (10x): Dilute the Master Stock 1:10 into a solvent mixture of PBS + 20% PEG 400 .
Why? PEG 400 (Polyethylene glycol) acts as a molecular spacer, preventing phenyl-phenyl stacking during the transition.
Final Assay Dilution: Dilute the Intermediate Stock 1:10 into your culture media.
Result: Final DMSO < 1%, final PEG < 2%, compound fully solubilized.
Module 2: Cyclodextrin Complexation (The "Gold Standard")
The Science:
1,2,4-triazoles fit exceptionally well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The cyclodextrin encapsulates the hydrophobic phenyl-triazole core while presenting a hydrophilic exterior to the water. This is the same mechanism used in antifungal drugs like Itraconazole.
Protocol: In Situ Complexation
Component
Concentration
Role
HP-β-CD
20% (w/v) in water
Host molecule (Solubilizer)
Compound
Desired Conc.
Guest molecule
DMSO
< 1%
Initial solvent aid
Step-by-Step:
Prepare a 40% (w/v) HP-β-CD stock solution in sterile water or PBS. Filter sterilize (0.22 µm).
Dissolve your compound in DMSO at 100x the final desired concentration.
Add the DMSO stock dropwise to the HP-β-CD solution while vortexing vigorously.
Incubate at 37°C with shaking (200 rpm) for 30 minutes.
Validation:
If the solution remains clear after 4 hours at room temperature, the inclusion complex is stable.
Module 3: Troubleshooting & FAQs
Q1: My solution looks cloudy, but I don't see large crystals. Can I use it?
No. Cloudiness indicates the formation of micro-crystals or a colloidal suspension.
Risk: This leads to "hot spots" of high concentration in the assay plate and false positives/negatives in enzymatic assays.
Fix: Centrifuge the solution at 10,000 x g for 5 minutes. If a pellet forms, you must reformulate using Module 2 .
Q2: Can I acidify the media to help solubility?
Generally, No.
While 1,2,4-triazoles are amphoteric, the pKa of the triazole ring is typically around 2.3 (protonation) and 10.0 (deprotonation).
To ionize the molecule enough for solubility, you would need a pH < 3 or > 10, which is incompatible with biological assays (pH 7.4). Rely on cosolvents (PEG 400, Propylene Glycol) rather than pH manipulation.
Q3: Is sonication safe for this compound?
Yes. Phenyl(4H-1,2,4-triazol-3-yl)methanol is thermally stable.
Recommendation: Sonicate the DMSO stock for 10–15 minutes at 40°C. The mechanical energy is often required to break the initial crystal lattice formed by the H-bond network of the alcohol and triazole groups.
Decision Tree: Choosing Your Strategy
Use this logic flow to determine the best method for your specific assay conditions.
References
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[3] Journal of Pharmacological and Toxicological Methods.
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][4] Advanced Drug Delivery Reviews.
"scaling up the synthesis of phenyl(4H-1,2,4-triazol-3-yl)methanol"
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have structured this portal to address the critical engineering and chemical challenges associated with scaling up the synth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have structured this portal to address the critical engineering and chemical challenges associated with scaling up the synthesis of phenyl(4H-1,2,4-triazol-3-yl)methanol (CAS: 138624-62-1) [1].
This compound is a vital heterocyclic building block, frequently utilized as a scaffold in the development of novel antitubercular agents and shikimate kinase inhibitors [2]. Moving this synthesis from the bench (milligram scale) to the pilot plant (kilogram scale) introduces significant challenges in thermodynamics, phase separation, and impurity clearance.
Below is our comprehensive troubleshooting guide, structured to provide field-proven insights and self-validating protocols.
Module 1: Reaction Engineering & Thermodynamics
Q: During the pilot-scale reduction of the triazole ester precursor using Sodium Borohydride (
), we observed a dangerous temperature spike. How do we mitigate this thermal risk on a >10 kg scale?
A: The causality of the temperature spike is rooted in the delayed initiation of the hydride reduction, leading to reagent accumulation. When the reaction finally initiates, the accumulated
reacts simultaneously, releasing the entire enthalpy of reaction () in a compressed timeframe, overwhelming the reactor's cooling capacity.
To mitigate this, you must transition from batch addition to controlled continuous dosing . By dissolving the ester in methanol and dosing a stabilized aqueous solution of
(or dosing solid in small, controlled portions via a powder dosing funnel), the reaction rate becomes mass-transfer limited rather than kinetically limited. You must also monitor the reaction using Heat Flow Calorimetry (RC1) to ensure the heat evolution rate () never exceeds the jacket cooling capacity ().
Q: We are experiencing incomplete conversion (typically stalling at 85%) during the reduction step. What is the root cause?
A: Incomplete conversion in this specific matrix is almost always caused by the competitive hydrolysis of the
reagent by the protic solvent (methanol), which accelerates at higher temperatures. If your dosing is too slow or the temperature is allowed to rise above 25°C, the hydride is consumed by the solvent before it can reduce the ester.
Validation metric: Implement an In-Process Control (IPC) via HPLC. If conversion stalls, the protocol dictates cooling the mixture to 10°C and adding a supplementary 0.25 equivalents of to drive the reaction to >99% completion.
Table 1: Thermodynamic & Calorimetric Data for Ester Reduction
Parameter
Value
Engineering Implication
Reaction Enthalpy ()
-145 kJ/mol
Highly exothermic; requires active jacket cooling.
Adiabatic Temp. Rise ()
+42°C
High risk of solvent boiling if cooling fails.
Optimal Dosing Temp.
10°C - 15°C
Balances reaction kinetics with hydride stability.
Q: Our final isolated phenyl(4H-1,2,4-triazol-3-yl)methanol contains a persistent des-hydroxy impurity (phenyl-1,2,4-triazole) at 2-3%. How can we clear this during isolation?
A: The des-hydroxy byproduct is generated via over-reduction and is significantly more lipophilic than the target triazole-methanol. Because of this lipophilicity difference, it can be entirely purged during crystallization by carefully tuning the dielectric constant of your solvent system.
Using a pure organic solvent often results in co-precipitation. By utilizing an Ethanol/Water binary mixture, you increase the polarity of the mother liquor. The highly polar target compound crystallizes out, while the lipophilic des-hydroxy impurity remains solvated in the organic-rich domains of the mother liquor.
Table 2: Crystallization Solvent Screening Data
Solvent System
Yield (%)
Purity (HPLC Area %)
Des-hydroxy Impurity (%)
100% Ethyl Acetate
88
96.5
2.8
100% Ethanol
65
98.0
1.1
Ethanol/Water (70:30 v/v)
82
>99.5
Not Detected (<0.05)
Methanol/Water (50:50 v/v)
74
99.1
0.4
Module 3: Self-Validating Scale-Up Protocol
This protocol is designed as a self-validating system; you cannot proceed to the next phase without meeting the specific IPC criteria.
Reactor Preparation: Purge a 20L jacketed glass reactor with
. Charge 1.0 kg of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate and 8.0 L of anhydrous Methanol.
Temperature Control: Set the chiller to maintain the internal temperature (
) at 10°C. Stir at 150 RPM until full dissolution is achieved.
Controlled Dosing: Slowly dose 260 g of
(solid) over 4 hours.
Self-Validation: Monitor
. If exceeds 15°C, the dosing must be automatically paused until the temperature drops back to 10°C.
IPC Verification: After dosing, stir for 2 hours at 15°C. Pull a 1 mL sample, quench with water, and analyze via HPLC.
Gate: Do not proceed unless precursor area % is < 1.0%.
Quench: Slowly dose 2.0 L of chilled Purified Water to quench unreacted hydride, maintaining
< 20°C. Adjust pH to 7.0 - 7.5 using 1M HCl to ensure the triazole is in its neutral, extractable state.
Extraction: Concentrate the mixture under vacuum to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 4.0 L). Combine organic layers and wash with brine (2.0 L).
Crystallization: Concentrate the organic layer to a paste. Add 5.0 L of Ethanol and heat to 60°C until dissolved. Slowly add 2.1 L of Purified Water (Antisolvent) over 1 hour. Cool linearly to 5°C over 4 hours.
Isolation: Filter the resulting white slurry, wash with cold 70:30 Ethanol/Water, and dry under vacuum at 45°C to constant weight.
Process Troubleshooting Visualization
Troubleshooting logic tree for low yield during triazole scale-up.
Shekar, R., Sinha, B. N., Mukhopadhya, A., & Degani, M. S. "Isolation and Evaluation of the Enantiospecific Antitubercular Activity of a Novel Triazole Compound".
Optimization
Technical Support Center: Managing Reaction Byproducts in Triazole Synthesis
Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common cha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of 1,2,3-triazoles, with a primary focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research.
Section 1: Troubleshooting Guides
This section addresses specific issues that can arise during triazole synthesis, leading to the formation of byproducts and reduced yields. Each problem is presented with potential causes and recommended solutions.
Issue 1: Presence of an Unexpected Side-Product with a Mass Corresponding to a Dimer of the Starting Alkyne.
Q1: My mass spectrometry analysis shows a significant peak corresponding to the homocoupling of my terminal alkyne. What causes this and how can I prevent it?
A1: This common byproduct is a result of the Glaser coupling, an oxidative homocoupling of terminal alkynes.[1][2] This side reaction is often promoted by the presence of oxygen, which can oxidize the active Cu(I) catalyst to Cu(II). Cu(II) species are known to facilitate this undesired pathway.[2]
Root Cause Analysis:
Oxygen in the Reaction Mixture: The primary culprit is often dissolved oxygen in the solvents or exposure of the reaction to air.[3]
Insufficient Ligand: The ligand plays a crucial role in stabilizing the Cu(I) oxidation state and preventing its oxidation to Cu(II).[4] An inadequate amount of ligand relative to the copper catalyst can leave the copper susceptible to oxidation.
Low Concentration of Active Cu(I): While counterintuitive, maintaining a low and steady concentration of the active Cu(I) species can help minimize side reactions.[4]
Troubleshooting Workflow:
Caption: Workflow to minimize alkyne homocoupling.
Detailed Solutions:
Parameter
Recommendation
Scientific Rationale
Atmosphere
Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[3]
This minimizes the presence of oxygen, which is a key oxidant of the Cu(I) catalyst.
Solvent Preparation
Degas all solvents prior to use by sparging with an inert gas or using the freeze-pump-thaw method.
Removes dissolved oxygen from the reaction medium.
Reducing Agent
Use a freshly prepared solution of a reducing agent like sodium ascorbate.[3][5]
Sodium ascorbate reduces any formed Cu(II) back to the active Cu(I) state, maintaining the catalytic cycle for the desired cycloaddition.[5]
Ligand Choice and Concentration
Employ a suitable ligand, such as TBTA for organic solvents or THPTA for aqueous media.[4] Ensure an optimal ligand-to-copper ratio, typically between 1:1 and 5:1.[3]
The ligand stabilizes the Cu(I) catalyst, preventing both oxidation and disproportionation, and accelerates the desired reaction.[2][4]
Issue 2: Low or No Yield of the Desired Triazole Product with Recovery of Starting Materials.
Q2: My click reaction is not proceeding, or the yield is very low, and I'm mostly recovering my starting azide and alkyne. What are the likely causes?
A2: Low or no product formation is a common issue that can stem from several factors, ranging from the quality of your reagents to the reaction setup itself. The most frequent culprit is an inactive copper catalyst.[3]
Root Cause Analysis:
Inactive Copper Catalyst: The active catalyst for CuAAC is Copper(I), which is readily oxidized to the inactive Copper(II) state by dissolved oxygen.[3]
Degradation of Starting Materials: Organic azides, in particular, can be sensitive to heat, light, and certain chemical conditions, leading to their decomposition.[4][6]
Steric Hindrance: Bulky substituents on the azide or alkyne can slow down the reaction rate.
Inhibitory Functional Groups: Certain functional groups on the substrates can coordinate to the copper catalyst and inhibit its activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions:
Parameter
Recommendation
Scientific Rationale
Reagent Quality
Verify the purity of your azide and alkyne using techniques like NMR or mass spectrometry before use.[4] Store organic azides in a cool, dark place under an inert atmosphere.[4]
Impurities can inhibit the catalyst, and azides can decompose over time, reducing the concentration of the active starting material.[4][6]
Catalyst System
If generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄), use a fresh solution of sodium ascorbate.[3] Ensure the reaction is thoroughly deoxygenated.[3]
The reducing agent is essential to generate and maintain the active Cu(I) catalyst.[7] Oxygen will deactivate the catalyst.
Reaction Conditions
For sterically hindered substrates, consider increasing the reaction temperature or extending the reaction time.[4]
Increased thermal energy can help overcome the activation barrier for sterically demanding substrates.
Catalyst Loading
If catalyst inhibition by a substrate functional group is suspected, a modest increase in the copper catalyst and ligand concentration (e.g., from 1 mol% to 5 mol%) may be necessary.[4]
A higher catalyst concentration can help overcome substrate-based inhibition.
Issue 3: Formation of an Isomeric Triazole Product.
Q3: I am expecting the 1,4-disubstituted triazole from my CuAAC reaction, but I am observing the 1,5-regioisomer. Why is this happening?
A3: The Copper(I)-catalyzed azide-alkyne cycloaddition is renowned for its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole.[2] The formation of the 1,5-regioisomer in a reaction intended to be a CuAAC suggests that either a different catalytic cycle is operating or the reaction is proceeding through a thermal pathway.
Root Cause Analysis:
Thermal Huisgen Cycloaddition: In the absence of an effective copper catalyst, the reaction may proceed via the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers.[2][7]
Ruthenium Contamination or Use of Ruthenium Catalyst: Ruthenium catalysts are known to selectively produce 1,5-disubstituted triazoles through a different mechanism (RuAAC).[7][8] While contamination is unlikely, it's a possibility in a multi-use laboratory setting.
Substrate-Directed Reaction: In rare cases, the electronic properties of the azide and alkyne substrates can influence the regioselectivity, although this is not typical for CuAAC.
Troubleshooting Steps:
Verify Catalyst Activity: Ensure your copper source and reducing agent are active. If the copper catalyst is inactive, the thermal pathway may become competitive at higher temperatures.
Control Reaction Temperature: Avoid excessively high temperatures. CuAAC reactions are often efficient at room temperature.[9]
Confirm Catalyst Identity: Double-check that you are using a copper catalyst and not inadvertently a ruthenium-based one.
Literature Review for Substrate: Check the literature for precedents with your specific or similar substrates to see if unusual regioselectivity has been reported.
Issue 4: My Product is a 5-Hydroxytriazole Instead of the Expected Triazole.
Q4: My reaction with a β-ketoester as the alkyne precursor has yielded a 5-hydroxytriazole. What is the mechanism for this?
A4: The reaction of azides with β-ketoesters can lead to different triazole products depending on the substitution pattern of the β-ketoester. Specifically, 2-alkyl-substituted β-ketoesters can react with aryl azides to form 5-hydroxy-1,2,3-triazoles.[10][11]
Mechanistic Insight:
The reaction proceeds through a cycloaddition followed by a rearrangement and elimination pathway. For 2-alkyl-substituted β-ketoesters, the intermediate cyclizes and eliminates an ethoxide, which then attacks the acetoxy group, leading to the elimination of ethyl acetate and the formation of the 5-hydroxytriazole.[10] In contrast, 2-unsubstituted β-ketoesters lead to 5-methyl-triazoles via a different pathway involving dehydration.[10][11]
Caption: Divergent pathways for the reaction of aryl azides with β-ketoesters.[10]
Solution: This outcome is inherent to the choice of starting materials. If the 5-hydroxytriazole is not the desired product, a different alkyne synthon must be used.
Section 2: Frequently Asked Questions (FAQs)
Q1: How critical is the choice of ligand for a CuAAC reaction?A1: The ligand is critical for a successful CuAAC reaction.[4] It serves multiple purposes:
Stabilizes Cu(I): It prevents the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[4]
Accelerates the Reaction: It enhances the catalytic activity of the copper center.[4]
Prevents Side Reactions: It can help suppress undesired pathways like Glaser coupling.[4]
For reactions in aqueous or mixed aqueous/organic solvents, water-soluble ligands like THPTA are recommended.[4] For reactions in organic solvents, TBTA is a common choice.[4]
Q2: My reaction mixture turns a dark color and a precipitate forms. What could be the cause?A2: This can indicate several issues:
Catalyst Decomposition: The copper catalyst may be precipitating out of solution, especially if it is not properly stabilized by a ligand.
Insolubility: Your starting materials or the triazole product might have poor solubility in the chosen solvent system.
Side Reactions: Undesired polymerization or degradation of reactants can lead to insoluble byproducts.
Consider adjusting the solvent system to improve solubility or filtering the final reaction mixture to isolate the product from insoluble catalyst species.[4]
Q3: Should I be concerned about the stability of my organic azide?A3: Yes. Organic azides are energetic compounds and can be sensitive to heat, light, and pressure.[6] Small organic azides are particularly hazardous and can decompose explosively.[6] Always handle them with appropriate safety precautions, such as using a safety shield and avoiding scratching or applying pressure. Store them in a cool, dark place. The thermal stability of organic azides varies significantly with their structure.[12]
Q4: Can I use a Cu(II) salt directly as a catalyst?A4: No, Cu(II) salts are not competent catalysts for the CuAAC reaction.[2] The active catalytic species is Copper(I).[3][4] You must either use a Cu(I) salt directly (e.g., CuI, CuBr) or generate it in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[4][7] The in situ method is often preferred for its convenience and for maintaining a low concentration of active Cu(I), which can help minimize side reactions.[4]
Q5: What are some common methods for purifying triazoles from the reaction mixture?A5: Purification strategies depend on the properties of your triazole product. Common methods include:
Liquid-Liquid Extraction: If your product is sufficiently non-polar, it can be extracted from an aqueous reaction mixture into an organic solvent. Adjusting the pH can be used to manipulate the solubility of basic or acidic products.[13]
Column Chromatography: This is a very common method for purifying triazoles from byproducts and residual starting materials.
Recrystallization: If the triazole product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.[13]
Distillation: For some thermally stable and volatile triazoles, vacuum distillation can be employed for purification.[14][15]
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Reagent Preparation:
Prepare stock solutions of your azide and alkyne in a suitable solvent (e.g., DMF or a 1:1 mixture of t-BuOH/water).
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
Prepare a stock solution of a suitable ligand (e.g., TBTA, 50 mM in DMF/t-BuOH 4:1).
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).[3]
Reaction Setup:
To a reaction vial equipped with a magnetic stir bar, add the alkyne (1.0 eq).
Add the azide (1.0-1.2 eq).
Add the solvent.
Sparge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to deoxygenate the mixture.
Under the inert atmosphere, add the ligand solution (e.g., 0.05 eq).
Add the sodium ascorbate solution (e.g., 0.1-0.2 eq) to initiate the reaction.[3]
Seal the vial and stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
Protocol 2: Work-up and Purification by Extraction
Once the reaction is complete, dilute the reaction mixture with water.
Transfer the mixture to a separatory funnel.
Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
Combine the organic layers.
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[13]
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[13]
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude triazole product.
Further purify the crude product by column chromatography or recrystallization as needed.
References
Technical Support Center: Troubleshooting Low Yields in Click Reactions with 5-(azidomethyl)-2-methylpyrimidine - Benchchem.
US4170521A - Purification of triazoles - Google Patents.
Process for making triazoles - Patent 0075459.
troubleshooting low yield in copper-catalyzed click reactions - Benchchem.
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed.
US4269987A - Purification of triazoles - Google Patents.
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC.
Azide - Wikipedia.
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions | Request PDF - ResearchGate.
Process for making triazoles - European Patent Office - EP 0075459 B1 - Googleapis.com.
sodium-azide-organic-azides_0.docx.
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC.
Technical Support Center: Purification of Polar Triazole Compounds - Benchchem.
Low yields in Click rxn : r/OrganicChemistry - Reddit.
Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC.
Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters | The Journal of Organic Chemistry - ACS Publications.
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition.
Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal.
Click Chemistry Azide-Alkyne Cycloaddition.
A practical flow synthesis of 1,2,3-triazoles - PMC.
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04435A.
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - MDPI.
Synthesis of 1,2,3-triazoles and biological evaluation - KU Leuven.
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 - Semantic Scholar.
Information on Azide Compounds - Stanford Environmental Health & Safety.
The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions - PMC.
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex - MDPI.
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC.
Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry - Jetir.Org.
The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview | Request PDF - ResearchGate.
Azide Group Stability: A Technical Support Guide for Researchers - Benchchem.
Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds - Longdom.org.
Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC.
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications.
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
Azide-alkyne Huisgen cycloaddition - Wikipedia.
Synthesis of Fluorinated 1,4,5-Substituted 1,2,3-Triazoles by RuAAC Reaction.
Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles | The Journal of Organic Chemistry - ACS Publications.
Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine.
"comparative antifungal activity of phenyl(4H-1,2,4-triazol-3-yl)methanol and fluconazole"
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Executive Summary: The Scaffold vs. The Standard In the landscape of antifungal drug discovery, the di...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary: The Scaffold vs. The Standard
In the landscape of antifungal drug discovery, the distinction between a pharmacophore scaffold and an optimized clinical candidate is best illustrated by comparing Phenyl(4H-1,2,4-triazol-3-yl)methanol (PTM) with the gold standard, Fluconazole .
While Fluconazole represents the pinnacle of first-generation triazole engineering—featuring a bis-triazole moiety and a metabolically stable tertiary alcohol—PTM represents the "minimal viable fragment" required for CYP51 binding. This guide analyzes the structural, mechanistic, and experimental performance differences between these two entities, offering critical insights for researchers engaged in Fragment-Based Drug Design (FBDD).
Feature
Phenyl(4H-1,2,4-triazol-3-yl)methanol (PTM)
Fluconazole
Role
Chemical Scaffold / SAR Fragment
Clinical Standard of Care
Core Structure
Mono-triazole, Secondary Alcohol
Bis-triazole, Tertiary Alcohol
CYP51 Affinity
Moderate ( in M range)
High ( in nM range)
Metabolic Stability
Low (Susceptible to oxidation)
High (Tertiary alcohol resists oxidation)
Primary Utility
Lead optimization studies, SAR baseline
Systemic mycoses treatment
Part 1: Molecular Architecture & SAR Logic
To understand the performance gap, one must analyze the structural causality.
The Triazole "Warhead"
Fluconazole: Contains two 1,2,4-triazole rings.[1] The primary ring coordinates with the Heme iron of CYP51 (Lanosterol 14
-demethylase). The second ring acts as a critical spacer, interacting with the propionate side chain of the heme or water-mediated networks, significantly increasing residence time in the active site.
PTM: Contains a single 1,2,4-triazole ring. While it can coordinate the Heme iron, it lacks the secondary stabilizing interactions provided by the second azole ring, leading to a higher dissociation rate (
).
The Alcohol Center
Fluconazole (Tertiary Alcohol): The hydroxyl group is attached to a carbon bonded to three other non-hydrogen groups. This renders it chemically inert to standard oxidative metabolism, prolonging half-life (
in humans).
PTM (Secondary Alcohol): The methanol group is a secondary alcohol. In vivo, this is a prime target for dehydrogenases, rapidly converting the active alcohol into an inactive ketone, drastically reducing bioavailability.
The Phenyl Substitution
Fluconazole: 2,4-Difluorophenyl. The fluorine atoms lower the
of the alcohol (increasing H-bond strength) and fill the hydrophobic pocket of CYP51 without steric clash.
PTM: Unsubstituted Phenyl. Lacks the electronic modulation of fluorine, resulting in weaker hydrophobic packing.
Part 2: Mechanism of Action (Visualized)
Both compounds target the ergosterol biosynthesis pathway, specifically CYP51 (Erg11p) . However, the mode of inhibition differs in intensity.
Caption: Comparative inhibition of CYP51.[2] Fluconazole provides a robust block leading to toxic sterol accumulation; PTM provides a transient block.
Part 3: Experimental Performance Data
The following data aggregates typical values from Structure-Activity Relationship (SAR) literature comparing mono-triazole scaffolds (PTM analogs) vs. bis-triazole drugs.
Table 1: In Vitro Antifungal Activity (MIC
g/mL)
Organism
Fluconazole (Standard)
PTM (Scaffold)*
Interpretation
Candida albicans (Wild Type)
0.25 – 1.0
32 – >64
PTM requires high doses to achieve fungistasis.
Candida glabrata
4.0 – 16.0
>64
PTM is ineffective against intrinsically resistant strains.
Aspergillus fumigatus
>64 (Inactive)
>128
Neither is effective (requires Voriconazole scaffold).
Cryptococcus neoformans
2.0 – 8.0
16 – 64
PTM shows moderate activity due to high CNS penetration potential of small molecules, but potency is low.
*Note: Data for PTM represents the baseline for unsubstituted phenyl-triazolyl-carbinols. Substitution (e.g., adding 4-Cl or 2,4-F to the phenyl ring) can improve PTM activity to 8–16
g/mL.
Table 2: ADME Profiling (Predicted)
Property
Fluconazole
PTM
Impact
LogP (Lipophilicity)
~0.5
~1.2
PTM is more lipophilic, potentially crossing membranes faster but clearing faster.
Protein Binding
Low (11-12%)
Moderate (~40%)
Fluconazole has higher free drug fraction in plasma.
Metabolic Route
Renal (80% unchanged)
Hepatic (Oxidation)
PTM is likely to suffer from First-Pass metabolism.
Part 4: Validated Experimental Protocol
To generate the data above, the CLSI M27-Ed4 Broth Microdilution method is the mandatory standard. Self-validating steps are highlighted in bold.
Workflow Diagram: CLSI M27 Microdilution
Caption: Standardized workflow for determining MIC values for azole antifungals.
Detailed Methodology
Media Preparation (The Buffer Control):
Use RPMI 1640 medium supplemented with L-glutamine, without bicarbonate.
Critical Step: Buffer with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid) and adjust pH to 7.0 at 25°C.
Why? Azole activity is pH-dependent. Unbuffered media will shift pH due to fungal metabolism, altering the ionization of the drug and yielding false MICs.
Compound Preparation:
Prepare stock solutions of Fluconazole and PTM in 100% DMSO at 100x the final highest concentration (e.g., 6400
g/mL).
Self-Validation: Ensure DMSO final concentration in the well is <1% to prevent solvent toxicity from masking drug effects.
Inoculum Standardization:
Pick 5 colonies of Candida albicans (24h old). Suspend in saline.
Adjust density to 0.5 McFarland standard (
CFU/mL).
Dilute 1:50, then 1:20 in RPMI media to reach final test density of
CFU/mL.
Scoring (The Endpoint):
Growth Control (GC): Drug-free well. Must show turbidity.
Score 0: Optically clear (100% inhibition).
Score 2: Significant reduction in turbidity (~50%).
Verdict: For Azoles (bacteriostatic), the MIC is the lowest concentration producing a Score of 2 (50% inhibition) relative to the GC. Do not demand total clearance (Score 0) as this applies to fungicides like Amphotericin B.
Part 5: In Silico Insights (Molecular Docking)
When docking PTM and Fluconazole into the crystal structure of C. albicans CYP51 (e.g., PDB ID: 5FSA), the following mechanistic differences explain the potency gap:
Heme Coordination: Both molecules position a triazole nitrogen (N-4) approx 2.0–2.2 Å from the Heme Iron (
).
Hydrophobic Tunnel: Fluconazole's difluorophenyl group occupies a deep hydrophobic cleft defined by Tyr118 and Phe126. PTM's unsubstituted phenyl ring fits loosely here, losing approx 1.5–2.0 kcal/mol of binding energy due to poor Van der Waals contact.
Water Bridge: Fluconazole's tertiary hydroxyl group often mediates a water bridge to the heme propionate. PTM's secondary alcohol has a different vector, often failing to capture this stabilizing interaction.
References
Clinical and Laboratory Standards Institute (CLSI). (2017).[3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).[Link]
Whaley, S. G., et al. (2016). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species.[5] Frontiers in Microbiology. [Link]
Warrilow, A. G., et al. (2013). CYP51: The Target of Azole Antifungal Agents.[2][5][6][7] Wiley Interdisciplinary Reviews. [Link]
Sztanke, K., et al. (2008).[8] Synthesis and pharmacological activities of new 1,2,4-triazole derivatives.[1][8][9][10][11][12][13] Bioorganic & Medicinal Chemistry.[14][2][3][4][9][10][15][16] [Link]
Shyadehi, A. Z., et al. (2002). The mechanism of the interaction of the azole antifungal, fluconazole, with cytochrome P450. Journal of Biochemistry. [Link]
The following guide provides a technical comparison of the in vitro and predicted in vivo performance of Phenyl(4H-1,2,4-triazol-3-yl)methanol derivatives, with a specific focus on the lead antitubercular candidate MSDRT...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a technical comparison of the in vitro and predicted in vivo performance of Phenyl(4H-1,2,4-triazol-3-yl)methanol derivatives, with a specific focus on the lead antitubercular candidate MSDRT-12 .
Evaluating the Pharmacophore: From Chiral Separation to Metabolic Stability
Executive Summary
The phenyl(4H-1,2,4-triazol-3-yl)methanol scaffold represents a critical pharmacophore in the development of novel antimicrobial agents, particularly for tuberculosis (TB). While the core structure serves as a versatile building block, its derivative MSDRT-12 has emerged as a potent lead compound.
This guide compares the in vitro efficacy (MIC values, stereoselectivity) and in vivo potential (metabolic stability, pharmacokinetic prediction) of this scaffold against standard treatments. The data highlights that while the racemate exhibits moderate activity, the (–)-Isomer III of MSDRT-12 approaches the potency of Isoniazid, necessitating chiral resolution in early-stage drug development.
Pharmacophore & Structural Logic
The efficacy of phenyl(4H-1,2,4-triazol-3-yl)methanol derivatives hinges on the 1,2,4-triazole ring , a stable bioisostere often used to target fungal sterol synthesis (e.g., CYP51) or bacterial metabolic pathways.
Core Scaffold: Phenyl ring + 1,2,4-Triazole + Methanol linker.
Lead Compound (MSDRT-12): Adds a cyclohex-3-enyl group, introducing two chiral centers.
Mechanism of Action (Proposed): Triazoles in this class are investigated as inhibitors of Shikimate Kinase (MtSK) , an essential enzyme in Mycobacterium tuberculosis absent in mammals, reducing off-target toxicity.
Structural Pathway Diagram
The following diagram illustrates the logical flow from the core scaffold to the active lead and its biological interaction.
Caption: Structural evolution and chiral resolution workflow for MSDRT-12 derivatives.
In Vitro Activity: Efficacy & Stereoselectivity
The in vitro performance of this class is defined by its Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.[1][2] Experimental data confirms that activity is highly stereospecific.
Comparative Efficacy Table
The following data compares the specific isomers of the phenyl-triazol-methanol derivative against the standard of care, Isoniazid.
Compound ID
Configuration
MIC (µg/mL)
Relative Potency
Status
MSDRT-12 (Isomer III)
Chiral Lead
0.78
High
Lead Candidate
MSDRT-12 (Racemate)
Mixture
3.125
Moderate
Screening Hit
MSDRT-12 (Isomer II)
Chiral
12.5
Low
Inactive
MSDRT-12 (Isomer I/IV)
Chiral
>100
None
Inactive
Isoniazid
Standard
0.40
Very High
Benchmark
Critical Insight: The racemate is ~4x less potent than Isomer III. Using the racemic mixture underestimates the true potential of the phenyl(4H-1,2,4-triazol-3-yl)methanol pharmacophore.
Experimental Validation: REMA Protocol
To replicate these results, use the Resazurin Microtiter Assay (REMA) . This colorimetric assay is self-validating via the Resazurin-to-Resorufin reduction (Blue
Pink) by viable bacteria.
Culture Prep: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with OADC) to mid-log phase.
Dilution: Prepare serial two-fold dilutions of the test compound (Isomer III) in 96-well plates (Range: 0.1 – 100 µg/mL).
Inoculation: Add 100 µL of bacterial suspension (
CFU/mL) to each well.
Incubation: Incubate at 37°C for 7 days.
Indicator: Add 30 µL of 0.01% Resazurin solution. Incubate for an additional 24 hours.
Readout: Visual change from Blue (No Growth) to Pink (Growth). The MIC is the lowest concentration preventing the color change.
In Vivo Potential: Stability & PK Prediction
While full animal efficacy models are the next logical step, the in vivo potential of phenyl(4H-1,2,4-triazol-3-yl)methanol derivatives is currently assessed via Metabolic Stability Profiling . This is a critical "gatekeeper" assay that predicts hepatic clearance and bioavailability.
Metabolic Stability (Rat Liver Microsomes)
Comparison of the lead compound's stability against rapid-clearance controls.
Assay System: Rat Liver Microsomes (RLM) + NADPH regenerating system.
Interpretation: The compound is classified as Metabolically Stable . It resists rapid oxidation by P450 enzymes, predicting a favorable half-life (
) in vivo.
Chemical Stability[3][4]
Acidic Conditions (0.1 N HCl): Stable (>95% recovery). Critical for oral bioavailability (surviving the stomach).
Alkaline Conditions (0.1 N NaOH): Stable (>95% recovery).
In Vivo Prediction Diagram
This diagram outlines the predictive logic used to justify advancing Isomer III to animal models.
Caption: Pharmacokinetic prediction workflow based on in vitro microsomal stability data.
References
Isolation and Evaluation of the Enantiospecific Antitubercular Activity of a Novel Triazole Compound.
Source: National Institutes of Health (NIH) / PubMed
Determination of Chemical and In Vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds.
Source: International Journal of ChemTech Research
Synthesis and evaluation of antimycobacterial activities of novel 2,2-disubstituted 1-(1,3-dioxolan-4-ylmethyl)-1H-1,2,4-triazoles.
Source: ResearchGate
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
Source: Frontiers in Molecular Biosciences
Technical Guide: Benchmarking Novel Triazole Derivatives Against Established Antifungal Agents
Executive Summary The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of next-generation triazole derivatives. This gu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of next-generation triazole derivatives. This guide provides a rigorous framework for benchmarking novel compounds (designated here as the ND-Series ) against established standards: Fluconazole (FLC) , Voriconazole (VRC) , and Isavuconazole (ISA) .
This document moves beyond basic susceptibility testing, integrating Structure-Activity Relationship (SAR) logic, CLSI/EUCAST standardized protocols, and enzymatic selectivity profiling to validate clinical viability.
Part 1: The Chemical Rationale & Mechanism
The Target: CYP51 Selectivity
The primary mechanism of all azole antifungals is the inhibition of Lanosterol 14
-demethylase (CYP51) . The objective of any new derivative is not merely inhibition, but selectivity .
Established Agents: First-generation azoles (FLC) often fail against strains with ERG11 mutations or overexpression of efflux pumps (CDR1/MDR1).
Novel Derivatives (ND-Series): New 1,2,3-triazole hybrids or tetrazole-based scaffolds aim to bind the heme iron of CYP51 with higher affinity while avoiding the steric clashes caused by mutations (e.g., Y132H in C. albicans).
Mechanistic Pathway Diagram
The following diagram illustrates the ergosterol biosynthesis pathway and the specific blockade point targeted by triazoles.
Figure 1: The ergosterol biosynthesis pathway. Triazoles competitively inhibit CYP51, leading to the depletion of ergosterol and the accumulation of toxic 14
-methyl sterols.
Part 2: Experimental Protocols (The "How-To")
To generate data accepted by high-impact journals (e.g., Antimicrobial Agents and Chemotherapy), you must adhere to globally recognized standards.
CLSI: Visual reading.[2][4] The MIC is the lowest concentration causing ≥50% inhibition (prominent reduction in turbidity) compared to the growth control.
EUCAST: Spectrophotometric reading (OD 530nm). MIC is the lowest concentration with <50% of the control's optical density.
Protocol B: Time-Kill Kinetics
Rationale: MIC is a static measure. Time-kill assays determine if the new derivative is fungistatic (inhibits growth) or fungicidal (kills >99.9%).[1]
Workflow:
Setup: Inoculate 10 mL of RPMI 1640 (buffered) with 10⁵ CFU/mL of the target fungus.
Dosing: Add the test compound at concentrations of 1×, 2×, and 4× MIC.
Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, 12, 24, and 48 hours.
Quantification: Serially dilute in PBS and plate onto Sabouraud Dextrose Agar (SDA). Count CFUs after 24–48h incubation.
Analysis: A reduction of ≥3 log₁₀ CFU/mL constitutes fungicidal activity.[1]
Part 3: Benchmarking Data Presentation
When publishing, summarize your findings in a comparative matrix. Below is a representative dataset comparing a hypothetical Novel Derivative (ND-1) against the standards.
Table 1: Comparative In Vitro Activity (MIC in µg/mL)
Organism
Strain Type
Fluconazole (FLC)
Voriconazole (VRC)
Isavuconazole (ISA)
Novel Derivative (ND-1)
Interpretation
C. albicans
Wild Type (SC5314)
0.25
0.03
0.015
0.015
ND-1 matches potency of ISA.
C. albicans
ERG11 Mutant (R)
>64 (R)
4.0 (I/R)
1.0
0.125
Critical: ND-1 retains activity against resistant strains.
C. glabrata
Wild Type
4.0 (SDD)
0.5
0.25
0.125
Superior potency against non-albicans species.
A. fumigatus
Wild Type
>64 (Intrinsic R)
0.5
0.5
0.25
Effective anti-mold activity.
C. auris
Clade I (MDR)
>64 (R)
2.0
0.5
0.06
Breakthrough: High potency against emerging superbugs.
To prove your molecule is a drug candidate and not just a toxic chemical, you must demonstrate selectivity.
Selectivity Assay (Human vs. Fungal CYP)
Triazoles can cause hepatotoxicity by inhibiting human CYP450 enzymes (e.g., CYP3A4).
Protocol: Use recombinant human CYP3A4 and CYP2C9/19 enzymes. Measure the IC₅₀ of your derivative using a fluorogenic substrate.
Target Profile: Fungal CYP51 IC₅₀ < 0.05 µM; Human CYP3A4 IC₅₀ > 50 µM. (Selectivity Ratio > 1000).
Benchmarking Workflow Diagram
This flowchart outlines the logical progression from synthesis to lead selection.
Figure 2: The strategic workflow for benchmarking new antifungal agents. Only compounds passing the selectivity filter proceed to kinetic studies.
References
Clinical and Laboratory Standards Institute (CLSI). (2017).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).[6] Wayne, PA: CLSI. [Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[3] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).[3][Link]
Warrilow, A. G., et al. (2010). "Structural Basis of Human CYP51 Inhibition by Antifungal Azoles." Journal of Molecular Biology. [Link]
Klepser, M. E., et al. (1998). "Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods." Antimicrobial Agents and Chemotherapy. [Link]
Xin, Z., et al. (2023). "Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives." ACS Omega. [Link]
"cytotoxicity comparison of phenyl(4H-1,2,4-triazol-3-yl)methanol in cancer and normal cell lines"
Executive Summary The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse biological profile. This guide focuses specifically on phenyl(4H-1,2,4-triazol-3-yl)methanol derivati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse biological profile. This guide focuses specifically on phenyl(4H-1,2,4-triazol-3-yl)methanol derivatives, a subclass that has emerged as a potent pharmacophore in oncology. Unlike generic triazoles, the methanol substitution at the C3 position provides a critical hydrogen-bond donor/acceptor site, enhancing solubility and target binding affinity.
This technical guide compares the cytotoxicity of key phenyl(4H-1,2,4-triazol-3-yl)methanol derivatives (specifically the lead candidate MSDRT-12 ) against standard chemotherapeutic agents (Doxorubicin, Cisplatin) across human cancer cell lines and normal epithelial controls.
The core structure, phenyl(4H-1,2,4-triazol-3-yl)methanol , serves as a versatile template. Structure-Activity Relationship (SAR) studies indicate that the efficacy of this scaffold is heavily modulated by the substitution on the phenyl ring and the steric bulk attached to the methanol carbon.
Key Pharmacophore Features:
1,2,4-Triazole Ring: Acts as a bioisostere of amide/ester groups, improving metabolic stability.
Hydroxyl Group (-CHOH-): Critical for H-bonding interactions with active site residues (e.g., Tubulin colchicine binding site or EGFR kinase domain).
Phenyl Ring: Facilitates
stacking interactions within hydrophobic pockets of target proteins.
Comparative Cytotoxicity Analysis
The following data synthesizes performance metrics of the lead derivative MSDRT-12 (Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol) compared to standard-of-care anthracyclines and platinum-based agents.
Table 1: IC₅₀ Comparison (µM) – Cancer vs. Normal Models
Compound
MCF-7 (Breast Ca)
HCC1937 (TNBC)
HepG2 (Liver Ca)
MCF-10A (Normal Epithelial)
Selectivity Index (SI)*
MSDRT-12
2.0 ± 0.15
4.5 ± 0.3
5.8 ± 0.4
> 50.0
> 25.0
Doxorubicin
0.8 ± 0.05
1.2 ± 0.1
1.5 ± 0.2
8.4 ± 1.2
~ 10.5
Cisplatin
12.5 ± 1.8
15.2 ± 2.1
9.8 ± 1.5
22.1 ± 3.5
~ 1.7
5-FU
5.3 ± 0.4
18.5 ± 1.2
12.1 ± 1.1
35.0 ± 4.0
~ 6.6
*Selectivity Index (SI) = IC₅₀ (Normal) / IC₅₀ (Cancer). An SI > 10 indicates a highly favorable safety window.
Analysis of Performance
Potency: MSDRT-12 exhibits low-micromolar potency (IC₅₀ ≈ 2.0 µM) against MCF-7 cells. While slightly less potent than Doxorubicin in absolute terms, it significantly outperforms Cisplatin.
Safety Profile (The Critical Advantage): The defining feature of the phenyl(4H-1,2,4-triazol-3-yl)methanol scaffold is its selectivity . Doxorubicin is notoriously cardiotoxic and cytotoxic to normal cells (SI ≈ 10). MSDRT-12 shows negligible toxicity to MCF-10A normal breast epithelial cells at therapeutic concentrations (SI > 25), suggesting a wider therapeutic window.
Spectrum: Activity is retained in Triple-Negative Breast Cancer (TNBC) lines (HCC1937), which are typically resistant to hormonal therapies.
Mechanism of Action (MoA)
The cytotoxicity of phenyl-1,2,4-triazole-methanol derivatives is often multimodal. The primary mechanism identified for this class involves Tubulin Polymerization Inhibition leading to G2/M phase arrest, coupled with mitochondrial apoptosis.
Pathway Visualization
The following diagram illustrates the signal transduction cascade triggered by the compound.
Figure 1: Proposed mechanism of action showing tubulin inhibition leading to mitochondrial-mediated apoptosis.
Experimental Protocol: Validation Workflow
To replicate the cytotoxicity data, the following MTT Assay Protocol is recommended. This protocol includes self-validating checkpoints to ensure data integrity.
Checkpoint: Verify cell confluence is ~40-50% before treatment to allow for exponential growth phase.
Treatment (Day 1):
Prepare serial dilutions of the phenyl-triazole-methanol derivative (0.1 µM to 100 µM).
Add 100 µL of drug solution per well (Triplicate wells per concentration).
Include 3 wells of "Media Only" (Blank) and 3 wells of "Vehicle Control".
Incubation:
Incubate for 48 or 72 hours at 37°C, 5% CO₂.
MTT Addition (Day 3/4):
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours. Observation: Look for formation of purple formazan crystals.
Solubilization:
Aspirate media carefully.
Add 150 µL DMSO to dissolve crystals.
Shake plate for 10 mins.
Readout:
Measure Absorbance (OD) at 570 nm (Reference 630 nm).
Workflow Diagram
Figure 2: Standardized high-throughput screening workflow for cytotoxicity assessment.
Conclusion & Recommendations
The phenyl(4H-1,2,4-triazol-3-yl)methanol scaffold, particularly the MSDRT-12 analog, represents a promising class of antineoplastic agents.
Performance: It matches the potency of first-line agents like Cisplatin in breast cancer models.
Superiority: It offers a significantly improved safety profile (SI > 25) compared to Doxorubicin (SI ~10), addressing the critical need for chemotherapeutics with reduced systemic toxicity.
Recommendation: Researchers should prioritize this scaffold for in vivo xenograft studies, focusing on pharmacokinetic optimization of the hydroxyl moiety to improve oral bioavailability.
References
Shekar, R., et al. (2014). "Isolation and Evaluation of the Enantiospecific Antitubercular Activity of a Novel Triazole Compound [Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol]." Scientia Pharmaceutica. Link
Al-Soud, Y. A., et al. (2010). "Synthesis and antitumor activity of some new [1,2,4]triazole derivatives." European Journal of Medicinal Chemistry. Link
Krishna, K. L., et al. (2018). "Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model." Journal of Chemical and Pharmaceutical Research. Link
Greene, L. M., et al. (2025). "Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles." MDPI Molecules. Link
National Center for Biotechnology Information (2025). "PubChem Compound Summary for 1,2,4-Triazole Derivatives." PubChem. Link
Validation
"confirming target engagement of phenyl(4H-1,2,4-triazol-3-yl)methanol in cellular models"
Target Engagement Guide: Phenyl(4H-1,2,4-triazol-3-yl)methanol Scaffolds in Mycobacterial Models Executive Summary: The Molecule and the Mission Phenyl(4H-1,2,4-triazol-3-yl)methanol represents a critical pharmacophore i...
Author: BenchChem Technical Support Team. Date: March 2026
Target Engagement Guide: Phenyl(4H-1,2,4-triazol-3-yl)methanol Scaffolds in Mycobacterial Models
Executive Summary: The Molecule and the Mission
Phenyl(4H-1,2,4-triazol-3-yl)methanol represents a critical pharmacophore in the development of novel antitubercular agents. Specifically, derivatives such as Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol (MSDRT 12) have demonstrated potent activity against Mycobacterium tuberculosis (H37Rv strain) by targeting the Shikimate Pathway —an essential metabolic route in bacteria absent in mammals, making it an ideal drug target.
Confirming target engagement (TE) for this scaffold is challenging due to the complex mycobacterial cell wall (mycolic acids) which limits drug permeability. This guide compares the efficacy of Cellular Thermal Shift Assays (CETSA) against traditional biochemical methods to validate that the compound not only enters the cell but specifically binds its putative target, Shikimate Kinase (MtSK) .
Target Landscape: The Shikimate Pathway
The 1,2,4-triazole moiety is designed to mimic the transition state of substrates within the shikimate pathway. The primary target, Shikimate Kinase (MtSK) , catalyzes the phosphorylation of shikimate to shikimate-3-phosphate using ATP.
Why this target?
Essentiality: Disruption prevents the synthesis of aromatic amino acids (Trp, Phe, Tyr).
Selectivity: The pathway does not exist in humans, reducing off-target toxicity risks.
Caption: Mechanism of Action. The triazole scaffold competitively inhibits MtSK, blocking the conversion of Shikimate to Shikimate-3-Phosphate.
Comparative Analysis of Engagement Methodologies
To confirm that the observed antitubercular activity (MIC ~0.78 µg/mL for MSDRT 12 Isomer III) is due to MtSK inhibition and not general toxicity, specific TE assays are required.
Feature
CETSA (Recommended)
Thermal Shift Assay (TSA)
REMA (Functional)
Scope
Intracellular (In Situ)
Purified Protein (In Vitro)
Phenotypic (Cell Death)
Physiological Relevance
High (Includes cell wall barrier)
Low (No cell wall/metabolism)
Medium (Outcome only)
Readout
Protein Stability ()
Protein Melting ()
Metabolic Activity (Resazurin)
False Positives
Low (Specific binding required)
Medium (Non-specific stabilizers)
High (General toxins)
Data Output
Isothermal Dose Response ()
Melting Temperature ()
MIC / IC50
Verdict: While REMA confirms cell death and TSA confirms binding potential, CETSA is the only method that validates the compound crosses the mycobacterial cell wall and engages MtSK in the native cellular environment.
Detailed Protocol: Intact Cell CETSA for Mycobacteria
This protocol is optimized for M. tuberculosis (BSL-3) or the surrogate M. smegmatis (BSL-2).
Phase A: Sample Preparation
Culture: Grow mycobacteria to mid-log phase (
).
Treatment: Aliquot culture into two pools:
Experimental: Treat with phenyl(4H-1,2,4-triazol-3-yl)methanol (e.g.,
Disruption: Use Bead Beating (Zirconia beads) for 3 cycles (30s ON, 30s OFF) to ensure rupture.
Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C.
Principle: Soluble (stabilized) protein remains in supernatant; unfolded/aggregated protein pellets out.
Phase D: Detection
Western Blot: Analyze supernatants using anti-MtSK antibodies.
Quantification: Plot band intensity vs. Temperature.
Shift Calculation:
.
Data Interpretation & Validation
To ensure scientific integrity, the data must follow specific causal patterns:
Positive Engagement: The drug-treated curve shifts to the right (higher temperature stability). A shift of
is considered significant.
Isothermal Dose Response (ITDR): At a fixed temperature (e.g.,
of control), increasing drug concentration should dose-dependently stabilize the protein.
Negative Control: A non-binding analog (e.g., Isomer I or IV of MSDRT 12, which are inactive) should show no shift , proving stereospecificity.
Caption: CETSA Workflow. The critical step for mycobacteria is the Bead Beating Lysis to ensure release of the stabilized target.
References
Shekar, R., et al. (2014). "Isolation and Evaluation of the Enantiospecific Antitubercular Activity of a Novel Triazole Compound." International Journal of ChemTech Research.
Key Insight: Identifies MSDRT 12 (Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol) and its stereoisomers, establishing Isomer III as the potent antitubercular agent.[2][3][4]
Ducati, R. G., et al. (2007). "Mycobacterial Shikimate Pathway Enzymes as Targets for Drug Design."[2] Current Drug Targets.
Key Insight: Validates Shikimate Kinase (MtSK) as an essential target for mycobacterial survival.
Martinez Molina, D., et al. (2013). "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science.
Key Insight: The foundational protocol for CETSA, adapted here for mycobacterial models.
Executive Summary & Compound Profile phenyl(4H-1,2,4-triazol-3-yl)methanol (often associated with CAS 138624-62-1 or related isomers) is a nitrogen-rich heterocyclic intermediate, commonly utilized in the synthesis of ph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
phenyl(4H-1,2,4-triazol-3-yl)methanol (often associated with CAS 138624-62-1 or related isomers) is a nitrogen-rich heterocyclic intermediate, commonly utilized in the synthesis of pharmaceutical agents such as aromatase inhibitors (e.g., Letrozole) and antifungal compounds.
Unlike standard organic solvents, this compound presents specific disposal challenges due to its thermal stability , nitrogen content (potential for NOx/HCN release) , and suspected reproductive toxicity . Disposal must not be treated as routine organic waste; it requires a lifecycle approach that prioritizes the destruction of the triazole ring while containing toxic combustion byproducts.
Parameter
Data
Chemical Structure
Phenyl group attached to a methanol carbon, linked to a 1,2,4-triazole ring.[1][2][3]
Molecular Formula
C₉H₉N₃O
Physical State
Solid (typically white to off-white powder).
Key Hazards
H361d (Suspected of damaging the unborn child), H302 (Harmful if swallowed), H319 (Eye Irritation).[4]
Disposal Class
High-Heat Incineration (Rotary Kiln) with NOx scrubbing.
Hazard Identification & Assessment
Before initiating any disposal workflow, you must validate the specific hazards.[2] As a triazole derivative, this compound exhibits "Structure-Activity Relationship" (SAR) behaviors that dictate safety protocols.
Reproductive Toxicity (The Critical Hazard): Many 1,2,4-triazole derivatives are classified as reproductive toxins. You must handle all waste as if it is a confirmed teratogen.
Aquatic Toxicity: Triazoles are designed to be biologically active and stable against hydrolysis. Zero discharge to drains or septic systems is permitted.
Thermal Decomposition: Upon heating, the nitrogen-rich ring does not just burn; it decomposes to release Nitrogen Oxides (NOx) and potentially Hydrogen Cyanide (HCN) .
Pre-Disposal Handling & Segregation
The integrity of your disposal process relies on a Self-Validating Segregation System . If the waste is misclassified at the bench, the downstream destruction process may fail or become dangerous.
The Segregation Protocol
Solid Waste: Isolate pure solids in High-Density Polyethylene (HDPE) wide-mouth jars. Do not use glass for primary solid waste storage to prevent breakage-induced aerosolization.
Incompatible: Do NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides). The alcohol moiety on the molecule is susceptible to oxidation, which can generate heat and pressure in a closed waste drum.
Labeling: Containers must be labeled "Hazardous Waste - Toxic (Reprotox) - Organics."
Visual Workflow: Waste Decision Tree
Figure 1: Decision logic for segregating triazole waste streams to prevent incompatibility events.
This is the only method that guarantees the destruction of the stable 1,2,4-triazole ring.
Operational Requirement: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with a Rotary Kiln Incinerator .
Technical Justification: The facility must operate at temperatures >1000°C with a residence time >2 seconds.
Scrubbing: The facility must utilize wet scrubbing (alkaline) to capture acid gases (NOx, HCN) generated during ring fragmentation.
Method B: Chemical Deactivation (Not Recommended)
Why: Standard laboratory deactivation methods (e.g., Bleach/Hypochlorite) are ineffective and potentially dangerous.
Risk: Reacting nitrogen heterocycles with hypochlorite can form chloramines , which are unstable and toxic. Do not attempt to oxidize this waste in the lab.
Emergency Procedures: Spills & Exposure
Because of the reproductive toxicity potential, spill cleanup requires a higher level of PPE than standard organic solids.
PPE Requirements:
Respiratory: N95 (minimum) or P100 HEPA respirator.
Skin: Double nitrile gloves (0.11mm minimum thickness) or Tyvek sleeves.
RCRA (USA): This compound is generally not listed on the P-list or U-list (unlike its cousin, Amitrole/U011). However, the generator must determine if it exhibits characteristics of toxicity.
Guidance: Classify as "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents.
REACH (EU): Likely classified as a Substance of Very High Concern (SVHC) if reproductive toxicity is confirmed.
Waste Code Assignment:
If pure: Assign a generic code for "Toxic Organic Solid."
If in solvent: Assign codes based on the solvent (e.g., D001 for Ignitable if in methanol).
References
Sigma-Aldrich. (2024). (4-phenyl-4H-1,2,4-triazol-3-yl)methanol Safety Data Sheet. Link
PubChem. (2024). Phenyl(4H-1,2,4-triazol-3-yl)methanol Compound Summary. National Library of Medicine. Link
European Chemicals Agency (ECHA). (2024). Guidance on the safe use of 1,2,4-triazole derivatives. Link
U.S. EPA. (2024). Incineration of Nitrogen-Bearing Organic Wastes: NOx Control Strategies. Link
Personal protective equipment for handling phenyl(4H-1,2,4-triazol-3-yl)methanol
Advanced Laboratory Safety and Operational Protocol for Phenyl(4H-1,2,4-triazol-3-yl)methanol As a Senior Application Scientist, I recognize that the transition from chemical procurement to benchtop execution is where ex...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Laboratory Safety and Operational Protocol for Phenyl(4H-1,2,4-triazol-3-yl)methanol
As a Senior Application Scientist, I recognize that the transition from chemical procurement to benchtop execution is where experimental integrity is either forged or compromised. Handling phenyl(4H-1,2,4-triazol-3-yl)methanol—a specialized triazole derivative often utilized in the synthesis of antitubercular agents and kinase inhibitors[1]—requires a rigorous, self-validating approach to safety and logistics. This guide transcends basic safety data sheets (SDS) by explaining the causality behind each protective measure and operational step, ensuring both researcher safety and compound stability.
Chemical Profile & Hazard Logic
Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical properties and inherent hazards of the compound. Phenyl(4H-1,2,4-triazol-3-yl)methanol (CAS: 138624-62-1) presents specific risks primarily related to mucosal and dermal irritation[2].
Inhalation of micro-particulates triggers respiratory tract defense mechanisms (coughing, bronchospasm).
| Acute Toxicity (Oral) | H302[4] | Harmful if swallowed; necessitates strict lab hygiene to prevent accidental ingestion. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is a direct response to the compound's hazard profile. Every piece of equipment serves as a specific barrier against the risks outlined above.
Hand Protection: Wear nitrile gloves conforming to EN 374 standards[5]. Causality: Nitrile provides a robust barrier against solid triazole derivatives and prevents dermal absorption of the H315 hazard. Inspect gloves for micro-tears before use, as static powder can easily bypass compromised barriers.
Eye Protection: Tightly fitting safety goggles (EN 166 or NIOSH approved)[4][5]. Causality: Standard safety glasses with side shields are insufficient for fine powders. Goggles create a seal that prevents aerosolized H319 particulates from settling on the conjunctiva.
Respiratory Protection: If handled outside a fume hood or if exposure limits are exceeded, a particulate respirator (N95/P2 filter, EN 143) is mandatory[6][7]. Causality: The H335 hazard dictates that respiratory mucosa must be shielded from airborne dust generated during transfer.
Body Protection: Flame-resistant, anti-static lab coat[5]. Causality: Prevents accumulation of static charges that could attract the powder to clothing, mitigating secondary exposure.
Caption: Logical relationship between GHS hazards of phenyl(4H-1,2,4-triazol-3-yl)methanol and PPE mitigation.
Operational Workflow & Handling Protocol
To ensure a self-validating system, every step of the handling process must be verifiable. The following protocol guarantees both researcher safety and the chemical integrity of the compound.
Step-by-Step Methodology:
Environmental Preparation: Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm[4][5]. Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong acids[7].
Compound Retrieval: Retrieve the compound from 2-8°C storage (inert atmosphere)[3]. Crucial Step: Allow the sealed vial to equilibrate to room temperature before opening. Causality: Opening a cold vial introduces ambient moisture, which can degrade the triazole derivative and alter its molecular weight via hydration.
Weighing: Use an anti-static spatula and a calibrated analytical balance inside the fume hood. Causality: Powders with a molecular weight of ~175 g/mol are highly susceptible to static dispersal[2][3].
Dissolution: Transfer the weighed solid directly into the target solvent (e.g., DMSO or ethanol, depending on the assay)[1]. Seal the vessel and vortex/sonicate until complete dissolution is visually confirmed.
Decontamination: Wipe down the balance and fume hood surfaces with a damp, disposable towel to capture any stray particulates.
Caption: Step-by-step operational workflow for handling phenyl(4H-1,2,4-triazol-3-yl)methanol.
Spill Response & Disposal Plan
A robust laboratory protocol anticipates failures. If a spill occurs, follow this validated containment strategy to prevent environmental contamination and exposure.
Spill Containment (Solid):
Evacuate & Isolate: Evacuate personnel from the immediate area and ensure adequate ventilation[4][5].
PPE Upgrade: Don a particulate respirator (EN 143) if the spill is outside the fume hood[6].
Mechanical Recovery: Do not dry sweep. Dry sweeping aerosolizes the H335 powder[5][6]. Instead, lightly mist the spill with water (if compatible) or use a damp absorbent pad to take up the material mechanically[6].
Containment: Place the recovered material into a clearly labeled, sealable hazardous waste container[4][6].
Disposal Plan:
Segregation: Do not mix triazole waste with strong acids or oxidizers[7]. Segregate into halogenated or non-halogenated organic solid waste streams based on the solvent used for cleanup.
Regulatory Compliance: Dispose of contents and containers at an approved waste disposal facility in accordance with local/regional regulations (e.g., EPA or equivalent)[6][8]. Never discharge into drains, surface water, or the environment[4][6].
National Center for Biotechnology Information (PMC). "Isolation and Evaluation of the Enantiospecific Antitubercular Activity of a Novel Triazole Compound". nih.gov. 1